TWS119 exerts its effects by binding to and inhibiting GSK-3β. This inhibition prevents the phosphorylation and subsequent proteasomal degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Inside the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes [1] [2] [3]. This pathway is visually summarized below.
The activation of the Wnt/β-catenin pathway by this compound produces diverse effects depending on the cell type, as detailed in the table below.
| Cell / System Type | Observed Effects of this compound | Key Readouts & Implications |
|---|---|---|
| Immune Cells: Human γδ T cells | Enhanced proliferation & cytolytic activity against colon cancer [1]. | ↑ perforin/granzyme B; ↑ Bcl-2; ↓ cleaved caspase-3; activation of mTOR pathway [1]. |
| Immune Cells: Naïve T Cells (Human PBMC/Cord Blood) | Arrest of naïve-to-effector differentiation; preservation of naïve/stem cell-like memory (TSCM) phenotype [4]. | Phenotype: CD45RA+ CD62L+; ↓ IFN-γ production; ↓ IL-2Rα expression; blocked cell division [4]. |
| Immune Cells: Tumor-Infiltrating Lymphocytes (TILs - Lung Cancer) | Distinct effects: preserved naïve & TSCM cells; induced CD8+ effector T-cell proliferation; did not inhibit IFN-γ [5] [6]. | ↑ IL-2 production in CD4+ & CD8+ subsets; distinct from T cells in peripheral blood [5] [6]. |
| Neurological System: Microglia (Mouse Stroke Model) | Anti-inflammatory activation; improved neurological recovery [7]. | Polarization to anti-inflammatory phenotype; ↑ angiogenesis & neural plasticity in peri-infarct cortex [7]. |
| Stem Cells & Other Lineages | Induced neuronal differentiation in pluripotent murine cells [2]. | Expression of neuronal markers (β3-tubulin, neurofilament-M) [2]. |
To help you apply this compound in research, here are summarized methodologies from key studies.
This protocol is used to arrest effector differentiation and promote a naïve or stem cell-like memory phenotype.
This protocol demonstrates the application of this compound in a disease model to study neuroinflammation and recovery.
TWS119 functions by selectively inhibiting GSK-3β. Under normal conditions, GSK-3β phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, this compound prevents this phosphorylation, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Inside the nucleus, β-catenin complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt-target genes [1] [2] [3].
This activation of the canonical Wnt pathway is the primary mechanism behind most of this compound's observed biological effects. The following diagram illustrates this signaling cascade and its functional consequences.
This compound has diverse applications across biological research. The table below summarizes key experimental findings from the literature, including cell types, concentrations used, and observed outcomes.
| Research Area | Cell Type / Model | Concentration / Dose | Key Experimental Findings | Citation |
|---|---|---|---|---|
| Stem Cell & Neurogenesis | Mouse P19 embryonal carcinoma & D3 embryonic stem cells | 1 - 4 µM (in vitro) | Induced neuronal differentiation; increased expression of neurofilament-M, MAP2, β3-tubulin; EC₅₀ ≈ 1 µM for neuronal markers. | [1] [4] |
| Cancer Immunotherapy | Human γδ T cells | 0 - 8 µM (in vitro) | Enhanced proliferation & survival via mTOR; increased perforin/granzyme B; boosted cytolytic activity against colon cancer. | [5] |
| Cancer Immunotherapy | Human lung cancer Tumor-Infiltrating Lymphocytes (TILs) | 7 µM (in vitro) | Preserved naive & stem cell-like memory CD8⁺ T cells; induced effector CD8⁺ T-cell proliferation; increased IL-2 production. | [6] [7] |
| Ischemic Stroke | Permanent MCAO mouse model | 10 mg/kg (i.p., daily) | Improved neurological recovery; reduced pro-inflammatory microglia; promoted anti-inflammatory microglia; enhanced angiogenesis & neural plasticity. | [2] |
| Hypoxic-Ischemic Brain Damage | Neonatal rat model | 30 mg/kg (i.p., single dose) | Alleviated brain damage; reduced neuronal apoptosis; increased synaptic protein expression; modulated Wnt/Notch pathways. | [8] |
| Blood-Brain Barrier Protection | rtPA-treated MCAO rat model | 30 mg/kg (i.p.) | Activated Wnt/β-catenin pathway; increased Claudin-3 & ZO-1 expression; reduced cerebral edema & infarction. | [3] |
To illustrate how this compound is used in a typical research setting, here is a summarized protocol based on studies that investigated its effects on modulating microglial polarization following ischemic stroke [2].
The primary and most well-defined action of TWS119 is the inhibition of GSK-3β, which leads to the activation of the Wnt/β-catenin (canonical) pathway [1] [2]. The diagram below illustrates this core signaling mechanism.
Figure 1: this compound inhibits GSK-3β, stabilizing β-catenin to activate Wnt target genes.
Normally, GSK-3β phosphorylates β-catenin as part of a "destruction complex," marking it for proteasomal degradation [1]. By inhibiting GSK-3β, this compound prevents this degradation, leading to the accumulation and nuclear translocation of β-catenin. Inside the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of Wnt-target genes [1] [3].
The activation of the Wnt/β-catenin pathway by this compound produces diverse biological outcomes across different cell types and experimental models. Key findings are summarized in the table below.
| Biological System | Observed Effects of this compound | Key Measured Outcomes | Citation |
|---|
| Neuronal Cells (Hypoxic-Ischemic Rat Model) | Promotes neuronal differentiation and cortex development. | Up-regulation: CEND1 (neuronal differentiation factor), NeuN (mature neurons), TBR1 (cortical neurons) Cell Cycle Changes: ↓ Cyclin D1, ↑ p21 [4]. | [4] | | Microglia & Stroke (Mouse Stroke Model) | Drives microglial anti-inflammatory activation; improves neurological recovery. | Improved: Angiogenesis, neural plasticity, neurological deficit scores Immunomodulation: ↓ Pro-inflammatory cytokines, ↑ Anti-inflammatory phenotype [5] [6]. | [5] [6] | | Human CD8+ T Cells (Peripheral Blood & Tumor-Infiltrating Lymphocytes) | Generates/expands stem cell-like memory T cells (TSCM); blocks effector differentiation. | Phenotype: CD62L+ CD45RA+ CD127+ CD133+ Persistence Markers: ↑ Bcl-2, no active caspase-3 [3]. | [3] | | Tumor-Infiltrating Lymphocytes (TILs) (Non-Small Cell Lung Cancer) | Preserves naive and TSCM phenotypes; differentially modulates cytokine production. | Proliferation: Promoted in CD8+ effector T cells Cytokines: Unaffected IFN-γ in TILs; promoted IL-2 in several subsets [7]. | [7] |
The following diagram outlines the key biological effects resulting from this pathway activation.
Figure 2: The stabilization of β-catenin by this compound induces multiple cell-specific responses.
To help you apply this compound in a research setting, here are detailed methodologies from key studies.
This protocol is adapted from a study on hypoxic-ischemic brain damage in neonatal rats [4].
This protocol is based on studies that generate stem cell-like memory T cells (TSCM) from human CD8+ T cells [3] [7].
The research on this compound highlights its power as a tool for manipulating the Wnt/β-catenin pathway. Its effects are highly context-dependent, influencing processes from brain repair to immune memory.
TWS119 is a potent, cell-permeable small molecule inhibitor that selectively targets glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase involved in multiple signaling pathways. This synthetic compound belongs to the pyrrolopyrimidine class and has emerged as a valuable research tool for investigating Wnt/β-catenin signaling and its downstream biological effects [1] [2].
Chemical Characteristics: this compound has a molecular weight of 318.33 Da and molecular formula of C₁₈H₁₄N₄O₂ (CAS Number: 601514-19-6). The compound features a 3-aminophenyl moiety linked to a pyrrolopyrimidine core with a phenolic substituent, contributing to its biological activity [2] [3].
Manufacturer Specifications: this compound is commercially available from multiple suppliers with purity typically exceeding 95-97%. According to quality control data, the compound demonstrates batch-to-batch consistency with purity up to 99.76% as verified by HPLC analysis [1] [3].
Solubility and Storage: For research applications, this compound is soluble in DMSO at concentrations up to 64 mg/mL (approximately 201 mM), but is insoluble in water or ethanol. Suppliers recommend storing the compound solid at -20°C under desiccating conditions to maintain stability for up to 12 months [1] [3].
GSK-3β operates as a critical regulatory kinase in multiple cellular processes, and its inhibition by this compound triggers profound changes in downstream signaling events. This compound functions as an ATP-competitive inhibitor with high specificity for GSK-3β, demonstrating an IC₅₀ of 30 nM in cell-free assays [1] [3]. The compound binds tightly to the kinase domain with a dissociation constant (K𝖽) of 126 nM as quantified by surface plasmon resonance (SPR) [1]. This binding effectively blocks GSK-3β's ability to phosphorylate its downstream substrates, leading to accumulation and nuclear translocation of β-catenin, a key effector of the canonical Wnt signaling pathway [4] [5].
The following diagram illustrates the core signaling mechanism of this compound:
GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. This compound inhibits GSK-3β, enabling β-catenin accumulation and translocation to the nucleus, where it activates TCF/Lef-mediated transcription of target genes.
Beyond the canonical Wnt/β-catenin pathway, this compound influences several interconnected signaling networks. Research demonstrates that this compound modulates a crosstalk between Wnt and Notch signaling pathways. In models of hypoxic-ischemic brain damage, this compound simultaneously activated Wnt signaling while suppressing Notch signaling, resulting in neuroprotective effects [6]. This pathway interdependence highlights the complex regulatory networks affected by GSK-3β inhibition.
The compound also affects mTOR signaling and metabolic pathways, particularly in immune cells. Treatment with this compound promotes the maintenance of stem cell-like properties in T cells by modulating their metabolic programming, shifting them from effector-like oxidative phosphorylation to a more glycolytic phenotype characteristic of memory T cells [7]. This metabolic reprogramming contributes to the enhanced self-renewal capacity observed in TSCM (stem cell-like memory T cells) following this compound treatment.
Table 1: Experimentally Determined Effects of this compound Across Biological Systems
| Biological System | Concentration/Dose | Observed Effects | References |
|---|
| Neuroscience Research | 30 mg/kg (in vivo) 1-5 μM (in vitro) | Promoted neuronal differentiation Reduced neuronal apoptosis Enhanced synaptic protein expression Improved cognitive function | [8] [6] | | Immunology & T-cell Biology | 2.5-5 μM (in vitro) | Induced TSCM generation Enhanced IL-2 production Preserved naive T-cell phenotype Reduced IFN-γ production | [9] [7] | | Oncology Research | 1-10 μM (in vitro) | Inhibited epithelial-mesenchymal transition Reduced cancer stem cell properties Selectively killed mesenchymal-like TNBC cells | [4] | | Aquaculture Studies | 16 mg/kg (dietary) | Improved growth performance Enhanced immunity to V. parahaemolyticus Modulated ribosome pathway and energy metabolism | [5] | | Biochemical Assays | 30 nM (cell-free) | IC₅₀ for GSK-3β inhibition K𝖽 = 126 nM (binding affinity) | [1] |
In neurological research, this compound has demonstrated significant neuroprotective and differentiation-promoting properties. In models of hypoxic-ischemic brain damage in neonatal rats, this compound treatment (30 mg/kg, intraperitoneal injection) promoted neuronal differentiation by modulating cell cycle regulators—decreasing Cyclin D1 expression while increasing p21 expression [8]. This alteration in cell cycle progression facilitated the transition from neural stem cell proliferation to neuronal differentiation.
The compound also exhibits functional benefits in brain injury models. Treatment with this compound improved tissue structure, reduced apoptosis, and increased synaptic protein expression following hypoxic-ischemic insult [6]. These morphological improvements corresponded with functional recovery, suggesting potential therapeutic applications for various neurological disorders. The neuroprotective effects appear mediated through simultaneous activation of Wnt signaling and suppression of Notch signaling, demonstrating the pathway crosstalk modulated by GSK-3β inhibition [6].
This compound has emerged as a valuable tool for enhancing T-cell-based immunotherapies. The compound arrests effector T-cell differentiation and generates CD8+ stem cell-like memory T cells (TSCM) characterized by enhanced self-renewal capacity and multipotency [9] [7]. These TSCM cells demonstrate superior persistence and antitumor activity compared to conventionally differentiated T cells, making them particularly valuable for adoptive cell therapies.
In tumor-infiltrating lymphocytes (TILs) from human lung cancer, this compound exhibited differential effects on CD4+ and CD8+ T-cell subsets. While it preserved naive T-cells and CD8+ TSCM populations, it simultaneously induced CD8+ effector T-cell proliferation in TILs [9]. Interestingly, unlike its effects on T-cells from healthy donors, this compound did not inhibit IFN-γ production in TILs while significantly enhancing IL-2 production across multiple T-cell subsets [9]. This distinct cytokine modulation profile suggests potential applications for improving TIL persistence and function in cancer immunotherapy.
In cancer biology, this compound has demonstrated selective activity against aggressive cancer subtypes. In triple-negative breast cancer (TNBC) models, GSK-3β inhibitors including this compound selectively killed cancer cells with mesenchymal attributes while sparing those with epithelial properties [4]. This selectivity is particularly valuable given the association between mesenchymal features and treatment resistance in TNBC.
The compound also effectively suppresses cancer stem cell (CSC) properties. Treatment with this compound reduced mammosphere formation and decreased the expression of CSC surface markers (CD44+/CD24-) in mesenchymal-like cancer cells [4]. These effects on CSCs correlate with the inhibition of epithelial-mesenchymal transition (EMT), a process critical for tumor progression and metastasis. The higher expression of GSK-3β in TNBC patients with poorer overall survival further supports GSK-3β as a potential therapeutic target for these aggressive cancers [4].
Objective: To generate stem cell-like memory T cells (TSCM) using this compound for enhanced persistence in adoptive cell therapy.
Objective: To evaluate the neuroprotective effects of this compound in hypoxic-ischemic brain damage models.
Table 2: Key Technical Considerations for this compound Applications
| Parameter | Recommendations | Rationale |
|---|
| Solubility | Prepare fresh stock in DMSO Avoid aqueous solutions | this compound is insoluble in water Precipitation occurs in aqueous buffers | | Stability | Store solid at -20°C desiccated Use DMSO stocks within 3 months | Moisture and repeated freeze-thaw cycles degrade compound | | Cellular Toxicity | Test range of 0.1-10 μM Include vehicle controls | High concentrations (>10 μM) may cause off-target effects | | In Vivo Dosing | 30 mg/kg for rodent models IP administration preferred | Established effective dose in neurological models Provides reliable bioavailability | | Pathway Validation | Monitor β-catenin stabilization Assess GSK-3β phosphorylation at Ser9 | Confirms target engagement Verifies mechanism of action |
The diverse biological effects of this compound across multiple research areas highlight the broad therapeutic potential of GSK-3β inhibition. In neuroscience, the compound's ability to promote neuronal differentiation and provide neuroprotection suggests applications for various neurological disorders, including hypoxic-ischemic encephalopathy, traumatic brain injury, and potentially neurodegenerative conditions [8] [6]. The observed synaptic protection further indicates potential for cognitive enhancement or mitigation of dementia-related pathologies.
In oncology, the dual activity of this compound against both epithelial-mesenchymal transition and cancer stem cells positions GSK-3β inhibition as a promising strategy for treating aggressive cancers like TNBC [4]. The selective toxicity toward mesenchymal-like cancer cells is particularly valuable given the association between mesenchymal features and treatment resistance. Furthermore, the ability of this compound to enhance T-cell persistence and stemness through TSCM generation offers compelling opportunities for improving cancer immunotherapy [9] [7].
The unexpected finding that this compound enhances disease resistance in shrimp [5] expands the potential applications beyond human medicine to include aquaculture and veterinary science. This effect, mediated through modulation of the Wnt/β-catenin pathway in innate immunity, demonstrates the evolutionary conservation of GSK-3β's immunoregulatory functions and suggests broad potential for immune enhancement across species.
For future research, several methodological considerations warrant attention. The concentration-dependent effects of this compound emphasize the need for careful dose optimization in different experimental systems. Researchers should also consider the potential differential effects on GSK-3α versus GSK-3β, as most studies focus specifically on GSK-3β inhibition. Additionally, the timing of administration appears critical, particularly in injury models where therapeutic windows may be narrow.
The canonical Wnt/β-catenin pathway is crucial for various biological processes. In the absence of a Wnt signal (or a GSK-3β inhibitor like TWS119), GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. This compound directly inhibits GSK-3β, stabilizing β-catenin and allowing it to activate target genes in the nucleus.
To visualize this process and its major functional outcomes, the following diagram illustrates the signaling pathway:
The activation of the Wnt/β-catenin pathway by this compound produces significant effects in different biological contexts. The table below summarizes the key findings from recent research, including cell types studied, observed outcomes, and relevant experimental details.
| Cell / System Type | Key Findings & Effects of this compound | Experimental Context (Concentration/Dosage) |
|---|---|---|
| Stem Cells & Differentiation | Induces neuronal differentiation in murine embryonic stem cells (ESCs) and embryonal carcinoma (EC) cells [1]. | High-throughput phenotypic cell-based screening [1]. |
| T Lymphocytes (T cells) | Preserves naive and stem cell-like memory T (Tscm) cell populations; enhances IL-2 production in certain TIL subsets; does not inhibit IFN-γ production in TILs (unlike in peripheral T cells) [2]. | 7 µM for 9 days in culture with human TILs from NSCLC [2]. |
| γδ T Cells | Enhances proliferation, survival, and cytolytic activity against colon cancer cells; upregulates perforin, granzyme B, and anti-apoptotic Bcl-2 [3]. | 1-4 µM in cell culture; activates mTOR pathway [3]. |
| Microglia & Neuroinflammation | Drives microglial polarization towards an anti-inflammatory phenotype, ameliorating neuroinflammation and facilitating neurological recovery after experimental stroke [4]. | 10 mg/kg in vivo (mouse stroke model); 10 µM in vitro (primary microglia) [4]. |
| Neuronal Damage & Repair | Alleviates hypoxic-ischemic brain damage in neonatal rats; improves tissue structure, reduces apoptosis, and increases synaptic protein expression [5]. | 30 mg/kg, single intraperitoneal injection in a neonatal rat model [5]. |
The methodologies from key studies demonstrate how this compound is applied in different research contexts.
1. Protocol for Modulating Human T Cells (TILs) [2]
2. Protocol for In Vivo Stroke Model (Mouse) [4]
3. Protocol for Primary Microglia Polarization In Vitro [4]
This compound is a powerful tool for probing the Wnt/β-catenin pathway. Its effects are highly context-dependent, influencing cell fate, immune function, and survival in diverse disease models.
| Biological Context | TWS119 Dose / Concentration | Key Effects on β-catenin & Signaling | Observed Outcomes |
|---|---|---|---|
| Ischemic Stroke (Mouse Model) [1] | 10 mg/kg (in vivo, i.p.) | Activated Wnt/β-catenin pathway; induced β-catenin protein level | Improved neurological recovery; reduced pro-inflammatory cytokines; promoted angiogenesis & neural plasticity |
| Hypoxic-Ischeric Brain Damage (Neonatal Rat Model) [2] | 30 mg/kg (in vivo, i.p.) | Activated Wnt signaling pathway; suppressed Notch signaling pathway | Improved tissue structure; reduced cell apoptosis; increased synaptic protein expression |
| Human T Cell Differentiation (In Vitro) [3] | 3 μM (in vitro) | Induced β-catenin stabilization & Wnt signaling | Preserved naïve T cell phenotype (CD45RA+ CD62L+); blocked effector differentiation & expansion |
| Erythropoiesis (K562 Cell Line, In Vitro) [4] | Information in search results lacks specific concentration | Induced erythropoiesis; effect enhanced by RepID depletion | Upregulation of erythropoiesis markers; red pellet formation, enucleation |
This compound inhibits Glycogen Synthase Kinase-3β (GSK-3β), a key serine/threonine kinase that normally suppresses the Wnt/β-catenin pathway. [1] [2] The following diagram illustrates the core mechanism.
In the absence of Wnt signaling (or this compound), a "destruction complex" that includes GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. [5] [6] By inhibiting GSK-3β, this compound prevents this phosphorylation, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. [1] [5] Inside the nucleus, it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in processes like cell survival, proliferation, and anti-inflammation. [1] [5] [7]
Here are the methodologies for key experiments demonstrating the biological effects of this compound.
This protocol is adapted from studies on experimental stroke and hypoxic-ischemic brain damage. [1] [2]
This protocol is used for studying this compound effects on immune cells and other cell lines. [1] [3] [4]
TWS119 exerts its effects primarily by modulating the Wnt/β-catenin pathway. The diagram below illustrates the core signaling mechanism.
This compound inhibits GSK-3β, stabilizing β-catenin to drive gene transcription for diverse cellular effects.
A typical experimental workflow for studying this compound's effect on CD8⁺ T cell differentiation, as used in recent research, can be visualized as follows [1]:
Key steps for in vitro T cell differentiation, showing cytokine additions and timing for this compound treatment [1].
This compound's effects have been quantified across various experimental models. The following table consolidates key functional outcomes and the corresponding experimental details.
| Research Context | Observed Effects | Experimental Model & Dosage |
|---|
| Immunotherapy (T Cells) | • Promotes differentiation of stem cell-like memory T cells (TSCM) [1] [2] • In Eomes-deficient (EKO) models: upregulates Ly108⁺CD62L⁺ TSCM, downregulates IFN-γ, reduces exhausted-like cells [1] | In vitro, mouse CD8⁺ T cells, 2 µM [1] | | Cancer (γδ T Cells) | • Enhances proliferation & survival (via mTOR, Bcl-2, caspase-3) [3] • Boosts cytolytic activity via increased perforin/granzyme B [3] • Induces CD62L⁺/CCR5⁺ phenotypes [3] | In vitro, human γδ T cells, < 4 µM [3] | | Neurology (Stroke) | • Improves neurologic function, reduces infarction and cerebral edema [4] [5] • Shifts microglia to anti-inflammatory phenotype [4] [5] • Promotes angiogenesis and neural plasticity [4] [5] | In vivo, mouse stroke model, 10 mg/kg, i.p., daily [4] [5] | | Cell Differentiation | • Induces erythropoiesis in K562 cells (red pellets, enucleation) [6] • Effect is enhanced by RepID depletion [6] | In vitro, K562 erythroleukemia cells [6] |
For researchers looking to replicate studies on this compound's role in T cell differentiation, here is a detailed breakdown of a standard protocol [1]:
This compound is a versatile research tool with significant potential across multiple fields. Its primary value lies in its ability to promote less-differentiated, stem-like cell states (such as TSCM in immunology) and to drive anti-inflammatory responses (as seen in neurology). The concentration and model system are critical, with ~2 µM used for in vitro T-cell work and 10 mg/kg for in vivo stroke models [1] [4] [5].
The effective concentration of this compound depends on the experimental model and desired outcome. The table below summarizes key operational concentrations and their effects.
| Application / Model | Effective Concentration / Dose | Key Observed Effect | Primary Signaling Pathway Implicated |
|---|---|---|---|
| In Vitro: Neuronal Differentiation [1] [2] [3] | 0.4 - 1 μM (400 - 1000 nM) | Induction of neuronal differentiation in murine embryonal carcinoma (P19) and embryonic stem cells (D3); expression of neuronal markers (β3-tubulin, neurofilament-M, Map2). | Wnt/β-catenin |
| In Vitro: Biochemical Potency [2] [3] | IC50 = 30 nM (cell-free assay) | Direct inhibition of GSK-3β enzyme activity. | GSK-3β inhibition |
| In Vivo: Neonatal Rat HI Model [4] [5] | 30 mg/kg (intraperitoneal injection) | Promotion of neuronal differentiation, reduction of apoptosis, improved tissue structure, and modulation of cell cycle proteins after hypoxic-ischemic brain damage. | Wnt/β-catenin; Notch |
| In Vivo: Mouse Stroke Model [6] | 10 mg/kg (intraperitoneal injection) | Attenuated neurological deficits, promoted angiogenesis and neural plasticity, modulated microglial polarization to an anti-inflammatory state. | Wnt/β-catenin |
This protocol is adapted from the pioneering study that identified this compound [1].
This protocol is synthesized from studies on hypoxic-ischemic brain damage in neonatal rats and ischemic stroke in adult mice [4] [6] [5].
This compound functions primarily by inhibiting glycogen synthase kinase-3β (GSK-3β). This inhibition triggers a cascade of molecular events that create a favorable environment for neuronal differentiation, as illustrated below.
The molecular mechanism can be broken down into three key synergistic actions:
To prepare a 8 mM stock solution, dissolve this compound in cell culture-grade DMSO. Aliquot and store at -80°C to maintain stability. For in vitro use, dilute the stock into your culture medium immediately before use. The final DMSO concentration should be kept low (e.g., 0.00625% to 0.1%) to avoid cytotoxicity [1] [2].
The application of this compound varies significantly depending on the cell type and research objectives. The table below summarizes key parameters from recent studies.
| Cell Type / System | Primary Research Focus | Typical Working Concentration | Treatment Duration | Key Findings / Effects |
|---|---|---|---|---|
| Human T Lymphocytes (from PBMCs or TILs) | Maintenance of naive & stem cell-like memory T cells (TSCM) | 7 μM [3] | 5-9 days [3] | Preserves Tn and TSCM populations; does not impair IFN-γ production in TILs; increases IL-2 production [3]. |
| Human γδ T Cells | Enhancing proliferation & anti-tumor cytotoxicity | 0.5 - 4 μM (Proliferation) [1] | 8 days [1] | Enhances proliferation (low conc.), cytolytic activity, perforin/granzyme B expression; induces CD62L+ or CCR5+ populations (high conc.) [1] [4]. |
| Mouse CD8⁺ T Cells (in vitro culture) | Induction of stem cell-like memory T cells (TSCM) | 2 μM [2] | Multiple days (with cytokine cocktail) [2] | Upregulates Ly108+CD62L+ TSCM cells, especially in a specific transcription factor-deficient background [2]. |
| Primary Mouse Microglia | Polarization to anti-inflammatory phenotype | 10 μM [5] | 24 hours [5] | Drives microglia toward an anti-inflammatory state; ameliorates neuroinflammation in stroke models [5]. |
This protocol is adapted from studies on tumor-infiltrating lymphocytes (TILs) and peripheral blood mononuclear cells (PBMCs) [3].
The following diagram illustrates the signaling mechanism of this compound and its downstream effects in T cells:
This compound is a 4,6-disubstituted pyrrolopyrimidine compound that functions as a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). This small molecule inhibitor has emerged as a valuable research tool in preclinical studies, particularly for investigating the Wnt/β-catenin signaling pathway in various disease models. With a reported IC₅₀ of 30 nM in cell-free assays and strong binding affinity (Kd = 126 nM) for GSK-3β, this compound has demonstrated significant potential across multiple research domains including cancer immunotherapy, neurological disorders, and stem cell biology [1] [2]. These application notes provide a comprehensive technical reference for researchers utilizing this compound in vivo, summarizing optimized treatment timelines, administration protocols, and experimental methodologies from peer-reviewed studies.
Table 1: this compound In Vivo Dosing Parameters Across Disease Models
| Disease Model | Dosage | Route | Treatment Duration | Frequency | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Experimental Stroke (MCAO) | 10 mg/kg | Intraperitoneal | 14 days | Once daily | Improved neurological recovery, enhanced angiogenesis, reduced infarct size | [3] |
| Experimental Stroke (MCAO) | 30 mg/kg | Intraperitoneal | Single dose or daily | Varied | Blood-brain barrier protection, reduced cerebral edema | [1] |
| Cancer Immunotherapy | 30 mg/kg | Intraperitoneal | Varied | Not specified | Generation of Tscm cells with enhanced anti-tumor activity | [1] |
| Massive Cerebral Infarction | Identified via CMap analysis | N/A | N/A | N/A | Proposed as potential therapeutic based on bioinformatics | [4] |
In permanent distal middle cerebral artery occlusion (MCAO) plus hypoxia models, the most extensively validated protocol involves daily intraperitoneal administration of this compound at 10 mg/kg, initiated 24 hours post-ischemia and continued for 14 consecutive days [3]. This treatment paradigm has demonstrated significant functional improvements in neurological deficit scores at days 14 and 21 post-stroke, with histological analyses revealing enhanced angiogenesis and neural plasticity in the peri-infarct cortex during the recovery phase.
For acute stroke intervention studies, a higher dose of 30 mg/kg has been employed, either as a single administration at 4 hours post-MCAO or as repeated injections [1]. This regimen has shown protective effects on blood-brain barrier integrity and reduction of cerebral edema, with histological and molecular analyses typically performed at 24-72 hours post-insult for acute mechanism investigation or at 21-28 days for long-term recovery assessment.
In models investigating the enhancement of adoptive cell transfer therapies, this compound administration at 30 mg/kg has been used to generate stem cell-like memory T cells (Tscm) with superior anti-tumor persistence and efficacy [1]. The treatment protocol in these studies typically involves pre-conditioning of T cells ex vivo prior to transfer, followed by in vivo administration schedules aligned with tumor cell challenge or progression.
This compound exerts its effects primarily through potent inhibition of GSK-3β, leading to activation of the Wnt/β-catenin signaling pathway. The molecular mechanisms and downstream effects are illustrated below:
Figure 1: this compound Signaling Mechanisms and Functional Outcomes
In γδT cells, this compound enhances proliferation and cytolytic activity through multiple parallel mechanisms: activation of mTOR signaling, upregulation of anti-apoptotic Bcl-2 expression, inhibition of cleaved caspase-3, and increased expression of perforin and granzyme B [5] [6]. Additionally, this compound promotes the generation of stem cell-like memory T cells (Tscm) characterized by CD44lowCD62Lhigh expression, which demonstrates superior persistence and anti-tumor activity in vivo [1].
In tumor-infiltrating lymphocytes (TILs) from non-small cell lung cancer, this compound exhibits distinct effects on CD4+ and CD8+ T cell subsets, preserving naive T cells and stem cell-like memory T cells while enhancing IL-2 production without compromising IFN-γ production [8] [7].
In cerebral ischemia models, this compound modulates microglial polarization from pro-inflammatory to anti-inflammatory phenotypes, creating a neuroprotective environment that supports angiogenesis and neural plasticity during recovery [3]. This transition in microglial activation state contributes to reduced neuroinflammation and enhanced neurological recovery following stroke.
This compound represents a versatile research tool for modulating the GSK-3β/Wnt/β-catenin signaling pathway in vivo, with established efficacy in models of cerebral ischemia and cancer immunotherapy. The comprehensively documented treatment timeline of 10-30 mg/kg administered via intraperitoneal injection for 1-14 days provides researchers with a validated starting point for experimental design. The detailed protocols outlined in this document serve as a technical foundation for applying this compound in preclinical studies, with appropriate modifications potentially required for specific disease models or research objectives. As research progresses, this compound continues to offer valuable insights into stem cell biology, immunomodulation, and neurological recovery mechanisms.
Erythropoiesis research represents a critical field in hematology, with profound implications for understanding blood development and treating anemia-related disorders. The process of erythroid differentiation from hematopoietic precursors involves complex molecular reprogramming that remains only partially understood. The human erythroleukemic K562 cell line serves as a prototypical model system for investigating erythroid differentiation mechanisms and potential therapeutic interventions. These cells exhibit the unique capacity to undergo erythroid maturation when exposed to specific chemical inducers, making them an invaluable tool for both basic research and drug development.
Recent advances have identified TWS119, a glycogen synthase kinase-3β (GSK-3β) inhibitor, as a potent inducer of erythropoiesis in K562 cells. This application note provides detailed methodologies and experimental protocols for leveraging this compound to study erythroid differentiation, with particular emphasis on the enhancing effects observed following RepID protein depletion. The comprehensive protocols outlined herein are designed to enable researchers in both academic and pharmaceutical settings to implement, optimize, and extend these findings to advance therapeutic strategies for erythropoietic disorders and ex vivo blood production.
Origin and Features: The K562 cell line was originally established from a patient with chronic myeloid leukemia (CML) in blast crisis and represents the prototypical cell culture model for this disease. These cells are pseudo-triploid and positive for the Philadelphia chromosome, resulting from the t(9;22) translocation that generates the BCR-ABL1 fusion oncogene. K562 cells have been widely used for investigating BCR-ABL1 biology and therapeutic responses to tyrosine kinase inhibitors like imatinib-mesylate. [1]
Erythroid Differentiation Capacity: K562 cells possess the remarkable ability to differentiate along erythroid and megakaryocytic lineages when exposed to appropriate chemical inducers. This multilineage potential makes them particularly valuable for studying the molecular mechanisms governing hematopoietic fate decisions. Under standard culture conditions, K562 cells exhibit high expression of transferrin receptors (TfR), which facilitates receptor-mediated endocytosis and makes them an excellent model for targeting cytotoxic therapies. This characteristic also provides a useful surface marker for monitoring erythroid differentiation. [1]
This compound functions as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase with diverse roles in cellular signaling, metabolism, and differentiation. GSK-3β normally phosphorylates numerous substrates, including transcription factors and metabolic enzymes, thereby modulating their activity, stability, and subcellular localization. As part of the Wnt/β-catenin signaling pathway, GSK-3β participates in a multiprotein complex that targets β-catenin for proteasomal degradation when the pathway is inactive. [2] [3]
Table: Key Signaling Pathways Regulated by GSK-3β in Hematopoietic Cells
| Pathway | GSK-3β Role | Functional Outcome in Hematopoiesis |
|---|---|---|
| Wnt/β-catenin | Phosphorylates β-catenin for degradation | Promotes differentiation when inhibited |
| PI3K/Akt/mTOR | Downstream target of Akt | Regulates cell survival and proliferation |
| Ras/Raf/MEK/ERK | Cross-talk with ERK signaling | Modulates lineage-specific differentiation |
| Notch | Regulatory interactions | Influences cell fate decisions |
| Hedgehog | Pathway modulation | Affects stem cell maintenance |
Inhibition of GSK-3β by this compound leads to stabilization and nuclear accumulation of β-catenin, which subsequently associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes involved in differentiation. Additionally, this compound-mediated GSK-3β inhibition influences multiple other signaling pathways, including PI3K/Akt, Notch, and Hedgehog, creating a network of signaling alterations that collectively promote erythroid differentiation. The compound was initially identified in a high-throughput screen for inducers of neuronal differentiation in embryonic stem cells, highlighting its capacity to direct cellular fate decisions across different lineages. [3]
Standard Culture Protocols: K562 cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution. Cells should be kept in a humidified incubator at 37°C with 5% CO₂. The optimal cell density for maintenance ranges between 1×10⁵ and 1×10⁶ cells/mL, with passaging every 2-3 days to maintain logarithmic growth. It is critical to avoid exceeding 2×10⁶ cells/mL, as overcrowding can trigger spontaneous differentiation and reduce responsiveness to inducers. [4]
Quality Control Measures: Regular monitoring of mycoplasma contamination is essential, as infection can alter differentiation potential. Cell viability should consistently exceed 95% before induction experiments. Periodically validate the erythroid differentiation capacity of cell stocks using known inducers like hemin to ensure consistent experimental responses. Characterization of surface markers (CD71, CD235a) before induction provides a baseline for subsequent differentiation assessment. [1] [4]
Optimized Induction Protocol: For erythroid differentiation, prepare a 1-5 μM working solution of this compound in DMSO, with the optimal concentration typically being 2.5 μM. Seed K562 cells at a density of 1×10⁵ cells/mL in fresh complete medium and add this compound to the predetermined final concentration. Incubate cells for 4-6 days, monitoring daily for morphological changes characteristic of erythroid differentiation. Include vehicle control (DMSO at equivalent concentration) and positive control (40 μM hemin) in each experiment to validate differentiation efficiency. [5] [6]
Phenotypic Endpoints: Successful erythropoiesis induction manifests through several observable changes. Red pellet formation during centrifugation provides initial visual confirmation of hemoglobin production. Nuclear condensation and eventual enucleation represent advanced maturation stages that can be visualized through Wright-Giemsa staining. Molecular markers include upregulation of globin genes and erythroid-specific transcription factors, which can be quantified through RT-qPCR. Surface expression of CD71 (transferrin receptor) and CD235a (glycophorin A) increases progressively during differentiation and can be monitored via flow cytometry. [5] [6] [4]
Genetic Manipulation Strategies: RepID (Replication initiation determinant protein) depletion significantly enhances this compound-induced erythropoiesis through chromatin reprogramming. For transient RepID knockdown, utilize lentiviral transduction with shRNAs targeting RepID. Design multiple shRNA sequences to ensure effective knockdown and control for off-target effects. For stable knockout, CRISPR-Cas9 gene editing with guides targeting early exons of the RepID gene provides a more permanent solution. Always include non-targeting controls in experimental designs. [5] [6]
Molecular Validation: Confirm RepID depletion at both mRNA and protein levels using quantitative RT-PCR and western blotting, respectively. Successful RepID knockdown enhances chromatin accessibility at globin gene promoters, facilitating transcription factor binding and accelerating erythroid differentiation. Chromatin immunoprecipitation (ChIP) analysis demonstrates increased euchromatin marks (H3K4me3, H3K9ac) and enhanced NRF2 transcription factor binding at globin promoters in RepID-depleted cells following this compound treatment. [5] [6]
Table: Experimental Parameters for this compound-Induced Erythropoiesis
| Parameter | Standard Condition | Optimized with RepID Depletion | Assessment Method |
|---|---|---|---|
| This compound Concentration | 1-5 μM | 2.5 μM | Dose titration |
| Treatment Duration | 4-6 days | 3-5 days | Morphological monitoring |
| Cell Density | 1×10⁵ cells/mL | 1×10⁵ cells/mL | Hemocytometer |
| Erythroid Markers | CD71+, CD235a+ | Enhanced expression | Flow cytometry |
| Globin Expression | 5-10 fold increase | 15-25 fold increase | RT-qPCR |
| Chromatin Status | Partial euchromatinization | Extensive euchromatinization | ChIP assay |
Step-by-Step Induction Protocol:
Differentiation Assessment Methods:
Benzidine Staining for Hemoglobin: Prepare benzidine working solution (0.2% benzidine dihydrochloride in 3% hydrogen peroxide and 1% acetic acid). Mix 100 μL cell suspension with 100 μL benzidine solution and incubate for 5 minutes at room temperature. Count benzidine-positive cells (blue-green cytoplasm) using a hemocytometer. Calculate the percentage of hemoglobin-positive cells from at least 200 counted cells. [4]
Flow Cytometry for Surface Markers: Harvest 1×10⁶ cells, wash with PBS, and resuspend in flow cytometry buffer. Stain with anti-CD71-APC and anti-CD235a-PE antibodies according to manufacturer recommendations. Incubate for 30 minutes at 4°C in the dark, wash twice, and resuspend in buffer for analysis. Use appropriate isotype controls to set gating parameters. Analyze using flow cytometry, evaluating co-expression of CD71 and CD235a as markers of erythroid differentiation. [4]
Molecular Analysis of Globin Expression: Extract total RNA using TRIzol reagent according to standard protocols. Synthesize cDNA using reverse transcriptase with oligo(dT) or random primers. Perform quantitative PCR using SYBR Green chemistry with primers specific for γ-globin and β-globin genes. Normalize expression to housekeeping genes (GAPDH, β-actin) and calculate fold induction relative to undifferentiated cells using the ΔΔCt method. [5] [4]
The following diagram illustrates the experimental workflow for analyzing chromatin changes during this compound-induced erythropoiesis:
Detailed ChIP Protocol:
Lentiviral shRNA Transduction:
Quantitative Differentiation Metrics: Successful this compound induction typically yields 30-60% benzidine-positive cells by day 5 of treatment, with RepID depletion increasing this proportion to 60-85%. Flow cytometry analysis should demonstrate a significant increase in CD71+CD235a+ double-positive cells, from <5% in untreated controls to 40-70% in this compound-treated cells, with further enhancement following RepID knockdown. Molecular analysis typically reveals 5-15 fold upregulation of γ-globin and β-globin mRNA expression, which increases to 15-30 fold with combined this compound treatment and RepID depletion. [5] [6]
Chromatin Remodeling Outcomes: ChIP analysis should demonstrate enriched euchromatin marks at globin gene promoters following this compound treatment. In RepID-depleted cells, expect a 2-4 fold increase in H3K4me3 and H3K9ac enrichment at these loci compared to controls. Additionally, NRF2 binding to globin promoters typically increases 3-5 fold in RepID-depleted cells treated with this compound, providing a mechanistic explanation for the enhanced erythropoiesis observed under these conditions. [5] [6]
Table: Troubleshooting Guide for this compound-Induced Erythropoiesis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Differentiation Efficiency | Suboptimal this compound concentration, poor cell viability, incorrect cell density | Perform dose titration (1-10 μM), ensure viability >95% before induction, maintain 1-2×10⁵ cells/mL |
| High Background Differentiation | Cell overgrowth, serum batch variability, mycoplasma contamination | Passage cells regularly, test different serum lots, check for mycoplasma monthly |
| Inconsistent RepID Knockdown | Inefficient transduction, insufficient selection, shRNA resistance | Optimize MOI and polybrene concentration, validate antibiotic sensitivity, use multiple shRNAs |
| Poor ChIP Signals | Incomplete cross-linking, insufficient chromatin fragmentation, antibody quality | Optimize cross-linking time, validate sonication efficiency, validate antibodies with positive controls |
Experimental Optimization Strategies: For consistent results, batch-test fetal bovine serum for optimal differentiation support, as serum composition significantly impacts differentiation efficiency. When working with RepID depletion, include rescue experiments with RepID overexpression to confirm phenotype specificity. For chromatin analyses, always include positive and negative genomic regions in ChIP-qPCR assays to validate specificity of observed changes. Consider implementing single-cell RNA sequencing to characterize heterogeneity in differentiation responses and identify subpopulations with enhanced erythroid potential. [5] [6] [1]
The protocols detailed in this application note provide a comprehensive framework for investigating this compound-induced erythropoiesis in K562 cells, with particular emphasis on the enhancing effects of RepID depletion. The experimental approaches outlined enable rigorous characterization of erythroid differentiation at molecular, cellular, and functional levels. The combination of chemical induction (this compound) and genetic manipulation (RepID depletion) creates a powerful model system for elucidating the mechanisms governing erythroid fate decisions.
These methodologies have significant applications across multiple research domains. In basic science, they facilitate investigation of chromatin remodeling dynamics and transcription factor recruitment during cellular differentiation. For drug discovery, this system provides a platform for identifying novel compounds that enhance erythropoiesis, potentially leading to new therapeutics for anemia disorders. In the emerging field of ex vivo blood production, these protocols offer strategies for improving erythroid cell output from stem cell sources. The enhancing effect of RepID depletion on this compound-induced erythropoiesis highlights the importance of chromatin modulation in cellular programming and suggests novel targets for therapeutic intervention in erythropoietic disorders.
This compound is a potent, cell-permeable small molecule that acts as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase involved in multiple cellular signaling pathways. Discoverced through screening of kinase-directed combinatorial libraries, this 4,6-disubstituted pyrrolopyrimidine has become an invaluable research tool for manipulating cell fate and function across various biological contexts [1]. The primary molecular mechanism of this compound involves specific inhibition of GSK-3β through competitive binding at the enzyme's ATP-binding site, leading to the stabilization and nuclear translocation of β-catenin, a key transcriptional coactivator in the Wnt signaling pathway [1] [2].
The canonical Wnt/β-catenin signaling pathway plays crucial roles in development, tissue homeostasis, and disease processes. Under basal conditions, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents β-catenin phosphorylation and degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Within the nucleus, β-catenin forms complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate expression of target genes involved in cell proliferation, differentiation, and survival [3] [4]. This mechanism underlies most of the biological effects observed in this compound-treated cells, though GSK-3β inhibition also affects other signaling pathways, including modulation of Notch signaling which contributes to the compound's effects on neuronal differentiation and survival [5].
Table 1: Major signaling pathways affected by this compound treatment
| Pathway | Effect | Biological Outcome | Research Applications |
|---|---|---|---|
| Wnt/β-catenin | Activation via GSK-3β inhibition | β-catenin stabilization, TCF/LEF activation | Stem cell maintenance, Differentiation induction |
| Notch signaling | Suppression | Reduced Notch intracellular domain | Neuronal differentiation, Neuroprotection |
| mTOR pathway | Activation | Enhanced protein synthesis, Cell growth | T cell proliferation, γδ T cell expansion |
| Apoptosis regulation | Altered balance | Reduced caspase-3 cleavage, Increased Bcl-2 | Cell survival enhancement, Neuroprotection |
The dose-dependent effects of this compound significantly influence experimental outcomes across different cell systems. In immunological studies, lower concentrations (0.5-4 μM) typically enhance proliferation and effector functions, while higher concentrations (>4 μM) promote stem-like memory phenotypes but may reduce overall proliferation rates [2]. In neuronal differentiation protocols, concentrations ranging from 1-5 μM are commonly employed, whereas neuroprotection studies often use higher doses (up to 10 μM in vitro) to achieve maximal protective effects [6] [5]. This dose dependency necessitates careful optimization for each specific application and cell type.
The following diagram illustrates the core molecular mechanism of this compound and its diverse research applications:
The capacity of this compound to induce neuronal differentiation in pluripotent cells was one of its first discovered applications and remains a widely used protocol. The original research demonstrated that this compound could trigger neurogenesis in murine embryonic stem cells (ESCs) and embryonal carcinoma cells through GSK-3β inhibition and subsequent activation of Wnt signaling [1].
Detailed Protocol for Neuronal Differentiation:
This protocol typically yields a high percentage of neurons with functional properties, as confirmed by additional markers like synapsin I and glutamate in mature neurons [1]. The concentration of this compound can be optimized for specific cell lines, though exceeding 10 μM may increase cytotoxic effects without enhancing differentiation efficiency.
This compound has also demonstrated efficacy in inducing erythropoiesis in erythroleukemia cell lines, providing a valuable model for studying red blood cell development and related disorders.
Detailed Protocol for Erythropoiesis Induction:
Recent research has shown that RepID depletion enhances this compound-mediated erythropoiesis through chromatin reprogramming at globin promoters and increased transcription factor binding, particularly NRF2 [7]. This combination approach may yield more robust and synchronous differentiation for experimental purposes.
This compound has emerged as a critical tool in immunological research, particularly for generating and maintaining stem cell-like memory T cells (TSCM), which possess superior self-renewal capacity and antitumor activity compared to effector or central memory T cells [3].
Table 2: this compound applications in T cell research
| Cell Type | Concentration | Treatment Duration | Key Effects | Associated Markers |
|---|---|---|---|---|
| CD8+ T cells | 2-7 μM | 3-9 days | TSCM generation, Enhanced persistence | CD62L+, CCR7+, CD95+, CD122+ |
| Tumor-infiltrating lymphocytes | 7 μM | 5-9 days | Naive T cell preservation, IL-2 production increase | CD45RA+, CCR7+ |
| γδ T cells | 0.5-4 μM | 8-14 days | Proliferation enhancement, Cytolytic activity | Perforin+, Granzyme B+ |
| CAR-T cells | 2-5 μM | During activation | Stemness maintenance, Antitumor activity improvement | CD62L+, TCF1+ |
Detailed Protocol for TSCM Generation from CD8+ T Cells:
This protocol generates T cells with enhanced stem-like properties, superior proliferative potential upon rechallenge, and improved antitumor activity in vivo, making them particularly valuable for adoptive cell transfer therapies [3].
γδ T cells represent a promising alternative to conventional αβ T cells for cancer immunotherapy due to their MHC-unrestricted tumor recognition capacity. This compound can significantly enhance the proliferation and cytolytic activity of these cells against various tumors, particularly colon cancer [2].
Detailed Protocol for γδ T Cell Enhancement:
This protocol typically results in significant expansion of γδ T cells with enhanced antitumor potency, providing a promising approach for cancer immunotherapy applications [2].
This compound has demonstrated significant neuroprotective properties in various models of neurological injury, including ischemic stroke and hypoxic-ischemic brain damage. These effects are mediated through both Wnt pathway activation and Notch pathway suppression [6] [5].
Detailed Protocol for Neuroprotection Studies:
This approach demonstrates that this compound promotes a shift toward anti-inflammatory microglial polarization via Wnt/β-catenin signaling, creating a more favorable environment for neural recovery after injury [6].
Oxygen-glucose deprivation (OGD) models replicate key aspects of ischemic stroke in vitro and provide a platform for evaluating potential therapeutic compounds like this compound.
Detailed OGD Protocol with this compound Treatment:
This model has demonstrated that this compound enhances angiogenesis and neural plasticity following ischemic injury, contributing to improved functional recovery [6].
Stock solution preparation: Dissolve this compound in DMSO at 5-10 mM concentration. For example, add 1.22 mL DMSO to 5 mg this compound (MW: 407.36) to make 10 mM stock solution [2]. Vortex thoroughly until completely dissolved.
Aliquoting and storage: Aliquot stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (typically 6-12 months). Avoid storage at -20°C for extended periods due to potential compound degradation [2].
Working solution preparation: Dilute stock solution in appropriate culture medium immediately before use. The final DMSO concentration should not exceed 0.1% to maintain cell viability and avoid solvent-related toxicity [2] [5].
While this compound is generally well-tolerated at effective concentrations, dose optimization is essential for each specific cell type and application:
Cytotoxicity assessment: Include appropriate controls (vehicle-only with equivalent DMSO concentration) in all experiments. Evaluate cell viability using MTT, WST-1, or similar assays across a concentration range (0.5-20 μM) to establish the therapeutic window for specific cell types [2].
This compound serves as a versatile and powerful tool for manipulating cell fate and function across diverse research applications. Through its specific inhibition of GSK-3β and subsequent activation of Wnt/β-catenin signaling, this small molecule enables researchers to direct stem cell differentiation, enhance antitumor immune functions, promote protective responses in neurological models, and investigate fundamental signaling pathways. The protocols detailed in these application notes provide robust methodological frameworks that can be adapted to specific research needs, with appropriate consideration of concentration optimization, timing, and cell-type specific requirements. As research continues to elucidate the full potential of this compound, its applications will likely expand further, offering new opportunities for scientific discovery and therapeutic development.
This compound (4,6-disubstituted pyrrolopyrimidine) is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β) that has emerged as a promising therapeutic candidate for experimental stroke treatment. This small molecule inhibitor functions by phosphorylating GSK-3β at Ser9, leading to its inactivation and subsequent activation of the Wnt/β-catenin signaling pathway, a crucial cascade involved in neuronal survival, neuroinflammation, and vascular integrity [1] [2]. Originally identified through high-throughput screening for compounds that induce neuronal differentiation in embryonic stem cells, this compound has demonstrated significant neuroprotective and neurorestorative properties across multiple preclinical models of cerebral ischemia [3] [4]. The therapeutic potential of this compound extends beyond acute neuroprotection to facilitating long-term neurological recovery through modulation of microglial polarization, promotion of angiogenesis, and enhancement of neuronal plasticity, making it a compelling candidate for further development in stroke therapeutics [4].
The significance of this compound in stroke research is particularly noteworthy given the limited treatment options for ischemic stroke, which remains a leading cause of disability worldwide. While tissue plasminogen activator (tPA) represents the only FDA-approved thrombolytic agent, its therapeutic window is narrow, and it carries a significant risk of hemorrhagic transformation [2]. This compound has demonstrated the ability to attenuate tPA-induced hemorrhagic complications while providing complementary benefits through neurovascular protection, positioning it as a potential adjunctive therapy to extend the therapeutic window and improve the safety profile of reperfusion strategies [2]. Furthermore, the capacity of this compound to promote neuronal differentiation and modulate neuroinflammation addresses multiple pathophysiological mechanisms in the ischemic cascade, offering a multifaceted approach to stroke treatment that may yield superior functional outcomes compared to monotherapeutic strategies [1] [4].
This compound exerts its therapeutic effects primarily through the specific inhibition of GSK-3β, a serine/threonine kinase that plays a pivotal role in cellular homeostasis and neuronal function. GSK-3β is constitutively active under normal conditions and regulates multiple cellular processes through the phosphorylation of various substrates. This compound inhibits GSK-3β activity by promoting phosphorylation at Ser9, which reduces the kinase's ability to bind to substrates while leaving overall protein expression unchanged [1]. This inhibition leads to the stabilization and nuclear translocation of β-catenin, a key transcriptional coactivator in the canonical Wnt signaling pathway [2] [4]. Once in the nucleus, β-catenin forms complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of downstream genes involved in cell survival, differentiation, and anti-inflammatory responses [4]. The activation of this pathway has been demonstrated to be crucial for the neuroprotective effects of this compound, as selective blockade of Wnt/β-catenin signaling abrogates its beneficial outcomes in experimental stroke models [4].
Table 1: Key Molecular Targets of this compound in Experimental Stroke
| Target/Pathway | Effect of this compound | Functional Outcome |
|---|---|---|
| GSK-3β phosphorylation (Ser9) | Increases inhibitory phosphorylation | Reduces GSK-3β kinase activity |
| β-catenin protein levels | Stabilizes and increases nuclear translocation | Activates pro-survival gene transcription |
| Cyclin D1 expression | Downregulates this positive cell cycle regulator | Promotes neuronal differentiation |
| p21 expression | Upregulates this negative cell cycle regulator | Inhibits cell cycle progression |
| CEND1 expression | Upregulates neuronal differentiation factor | Enhances cortical development |
| Claudin-3 and ZO-1 expression | Increases tight junction proteins | Strengthens blood-brain barrier integrity |
The therapeutic effects of this compound in stroke models are mediated through multiple interconnected signaling pathways beyond the primary Wnt/β-catenin cascade. Following cerebral ischemia, this compound administration modulates microglial polarization from a pro-inflammatory (M1) phenotype toward an anti-inflammatory (M2) phenotype, thereby ameliorating neuroinflammation and creating a favorable microenvironment for recovery [4]. This phenotypic switch is associated with reduced pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and increased anti-inflammatory factors (e.g., IL-10, TGF-β) in the peri-infarct region [4]. Additionally, this compound enhances blood-brain barrier (BBB) integrity following ischemic insult by upregulating tight junction proteins including claudin-3 and ZO-1 through GSK-3β inhibition [2]. This effect on the BBB is particularly relevant in the context of thrombolytic therapy, as this compound has been shown to significantly reduce the incidence and severity of hemorrhagic transformation associated with tPA treatment [2]. Furthermore, this compound promotes neuronal differentiation by modulating cell cycle regulators, specifically decreasing cyclin D1 expression while increasing p21 expression, which directs neural stem cells toward neuronal lineage rather than continued proliferation [1].
The following diagram illustrates the key signaling pathways and biological processes affected by this compound treatment in experimental stroke models:
Diagram 1: this compound Signaling Pathways and Therapeutic Mechanisms in Stroke. This compound inhibits GSK-3β, leading to β-catenin stabilization and activation of TCF/LEF-mediated transcription, which drives multiple neurorestorative processes.
This compound has been extensively evaluated in multiple animal models of cerebral ischemia, demonstrating consistent therapeutic efficacy across different species and injury paradigms. In a neonatal rat model of hypoxic-ischemic brain damage, this compound (30 mg/kg, intraperitoneal injection) administered to 3-day-old Sprague-Dawley rats significantly promoted neuronal differentiation and cortical development when assessed 7 days post-insult [1]. For adult stroke models, the permanent distal middle cerebral artery occlusion (MCAO) plus 1 h hypoxia model in C57BL/6 mice has been widely employed, with this compound administered at 10 mg/kg via intraperitoneal injection once daily from days 1 to 14 after stroke [4]. In studies investigating hemorrhagic transformation complications, this compound (30 mg/kg) was administered immediately after recombinant tPA injection at 4 h following MCAO in Sprague-Dawley rats [2]. These studies consistently demonstrate that this compound treatment improves functional recovery, reduces infarct volume, and attenuates blood-brain barrier disruption in a time-dependent and dose-responsive manner, with optimal outcomes observed in animals receiving repeated dosing over the first two weeks post-stroke [1] [2] [4].
Table 2: Therapeutic Efficacy of this compound Across Experimental Stroke Models
| Stroke Model | Subject Details | This compound Protocol | Key Outcomes |
|---|
| Neonatal HI brain damage | 3-day-old Sprague-Dawley rats | 30 mg/kg, IP, single dose | ↑ Neuronal differentiation (CEND1, NeuN, TBR1) ↓ Cyclin D1, ↑ p21 expression Enhanced cortical development [1] | | Permanent dMCAO + hypoxia | Adult male C57BL/6 mice (10 weeks) | 10 mg/kg, IP, daily days 1-14 | Improved neurological function at days 14 & 21 Promoted angiogenesis & neural plasticity Shifted microglia to anti-inflammatory phenotype [4] | | MCAO + rtPA-induced HT | Adult male SD rats (250-280g) | 30 mg/kg, IP, after rtPA at 4h | Reduced hemorrhagic transformation Attenuated BBB disruption & cerebral edema Improved neurologic deficit scores [2] | | Oxygen-glucose deprivation | Primary microglia & bEnd.3 cells | 10 μM in culture media | Enhanced β-catenin signaling Promoted anti-inflammatory polarization Improved endothelial cell viability [4] |
The therapeutic efficacy of this compound in experimental stroke models has been comprehensively assessed using behavioral, histological, and molecular endpoints. Neurological function has been evaluated using standardized scoring systems, with this compound-treated animals demonstrating significant improvements in motor function, sensorimotor coordination, and cognitive performance compared to vehicle-treated controls during the recovery phase [2] [4]. Histological analyses reveal that this compound treatment substantially reduces infarct volume, decreases neuronal apoptosis, and promotes the preservation of peri-infarct tissue integrity [2]. At the cellular level, this compound enhances angiogenesis in the ischemic border zone, as evidenced by increased density of CD31-positive microvessels, and promotes synaptic plasticity through upregulation of synapsin I and PSD-95 expression [4]. Additionally, this compound modulates the post-stroke inflammatory microenvironment by shifting microglial polarization toward the anti-inflammatory M2 phenotype, characterized by increased expression of Arg1, YM1/2, and IL-10, along with decreased expression of M1 markers such as iNOS and CD86 [4]. These multifaceted effects collectively contribute to the enhanced functional recovery observed in this compound-treated subjects across multiple preclinical studies.
The following protocol details the administration of this compound in a standard mouse model of permanent distal middle cerebral artery occlusion (dMCAO) plus hypoxia, based on established methodologies [4]:
This protocol describes the assessment of this compound effects on microglial polarization using primary microglial cultures, a key mechanism underlying its anti-inflammatory properties [4]:
The following diagram illustrates the experimental workflow for evaluating this compound effects in both in vivo and in vitro settings:
Diagram 2: Experimental Workflow for this compound Evaluation in Stroke Models. The comprehensive protocol includes both in vivo (MCAO) and in vitro (microglial culture) approaches to assess therapeutic efficacy and mechanisms.
Comprehensive evaluation of this compound effects requires multiplexed molecular analyses to assess pathway activation, phenotypic changes, and functional outcomes. Standard techniques include:
The therapeutic efficacy of this compound should be evaluated through integrated functional and morphological assessments:
Successful implementation of this compound experiments requires attention to several critical technical aspects:
This compound presents promising opportunities for combination therapeutic strategies in stroke treatment:
This compound (4,6-disubstituted pyrrolopyrimidine) is a small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) that activates the Wnt/β-catenin signaling pathway, a crucial pathway for maintaining stem cell self-renewal and multipotency in various cell types [1]. In the context of cancer immunotherapy, particularly adoptive cell transfer (ACT) therapies, this compound has emerged as a valuable tool for generating stem cell memory T-cells (TSCM), which demonstrate superior persistence and antitumor efficacy compared to more differentiated T-cell subsets [2]. The fundamental challenge in ACT is that ex vivo expansion protocols typically drive T-cells toward terminal effector differentiation, resulting in limited persistence after reinfusion [3] [4]. This compound addresses this limitation by arresting effector T-cell differentiation and promoting a stem cell-like memory phenotype with enhanced self-renewal capacity and multipotency [1] [2].
The therapeutic rationale for using this compound stems from the correlation between T-cell differentiation status and clinical outcomes in ACT. Less differentiated T-cell populations, particularly TSCM and central memory T-cells (TCM), exhibit longer persistence, greater expansion capacity, and superior antitumor responses compared to terminally differentiated effector T-cells [4]. Clinical evidence indicates that CD8+ T-cells expressing CD27+, CCR7+ and CD62L+ represent the most clinically relevant phenotypes for persistence and therapeutic efficacy [4]. This compound-treated T-cells maintain these key surface markers while acquiring functional properties conducive to long-term immunological memory, making them particularly valuable for ACT applications where sustained antitumor activity is required [2].
GSK-3β Inhibition: this compound specifically targets and inhibits glycogen synthase kinase-3β (GSK-3β), a constitutively active serine/threonine kinase that normally phosphorylates β-catenin, targeting it for proteasomal degradation [1] [2]. By inhibiting GSK-3β, this compound prevents this phosphorylation, allowing β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus [2].
Transcriptional Regulation: Within the nucleus, β-catenin forms a complex with T-cell factor (TCF) and lymphoid enhancer-binding factor (LEF) transcription factors, activating genes responsible for maintaining stem cell-like properties and inhibiting effector differentiation [1] [2]. This transcriptional program promotes a memory stem cell phenotype while simultaneously arresting full effector differentiation.
Phenotypic Consequences: The activation of this signaling pathway results in T-cells that maintain expression of CD62L and CD45RA (characteristic of naive and early memory cells) while additionally expressing CD127 (IL-7Rα) and the hematopoietic stem cell marker CD133 [2]. These cells also demonstrate elevated expression of the anti-apoptotic protein Bcl-2 and reduced activation of caspase-3, contributing to their enhanced survival potential [2].
Cell Isolation: Collect peripheral blood mononuclear cells (PBMC) from healthy donors or patients by density gradient centrifugation using lymphocyte separation medium. Isolate CD8+ T-cells through negative selection with an EasySep Negative Selection Human CD8+ T Cell Enrichment Kit (or equivalent) to achieve high purity (>95%) [2].
Activation Conditions: Culture purified CD8+ T-cells in 96-well plates pre-coated with anti-CD3 antibody (OKT3, 1-5 μg/mL) at a density of 0.5-1 × 10^6 cells/mL in Iscove's modified Dulbecco's medium supplemented with 7.5% AB human serum, 2 mM L-glutamine, and antibiotics [2]. Add 300 U/mL of IL-2 and 5 μM this compound (from a 5-10 mM stock solution in DMSO) at the initiation of culture [2]. Include vehicle control (DMSO alone) for experimental comparisons.
Culture Maintenance: Incubate cells at 37°C with 5% CO2 for 5 days. On day 3, add complete Iscove's medium supplemented with 600 U/mL of IL-2. Harvest cells on day 5 for analysis or further experimentation [2].
TIL Isolation: Process tumor samples within 1 hour of surgical resection. Mechanically dissociate tumor tissue using a Medimachine system or similar homogenization method, followed by enzymatic digestion with type IV collagenase, hyaluronidase, and DNase at room temperature overnight with gentle rotation [2]. Recover TIIC (tumor-infiltrating immune cells) by density gradient centrifugation.
CD8+ T-Cell Purification: Isolate CD8+ T-cells from TIIC using positive selection with EasySep Positive Selection Human CD8+ T Cell Enrichment Kit to eliminate tumor cells, achieving >98% purity [2]. Allow cells to recover overnight in complete Iscove's medium at 37°C with 5% CO2 to restore surface marker expression affected by enzymatic treatment.
This compound Treatment: Follow the same activation and this compound treatment protocol as for peripheral blood CD8+ T-cells, using anti-CD3 antibody coating, IL-2 supplementation, and 5 μM this compound for 5 days [2].
Table 1: this compound Treatment Conditions for TSCM Generation
| Parameter | Optimal Condition | Range Tested | Notes |
|---|---|---|---|
| This compound Concentration | 5 μM | 0.5-6 μM | Higher concentrations (>6 μM) may affect viability [2] [5] |
| Treatment Duration | 5 days | 3-7 days | Full protocol duration from activation to harvest [2] |
| Cell Density | 0.5-1 × 10^6 cells/mL | 0.1-2 × 10^6 cells/mL | Adjust based on activation method [2] |
| Activation Method | Anti-CD3 coating (1-5 μg/mL) | Soluble/bead-bound anti-CD3 | Consistent activation strength is crucial [2] |
| IL-2 Concentration | 300 U/mL (initiation) 600 U/mL (day 3) | 100-600 U/mL | Required for T-cell survival and proliferation [2] |
| Culture Vessel | 96-well plates | 24-96 well plates | Coating surface area affects activation [2] |
Comprehensive immunophenotyping is essential for verifying the successful generation of TSCM following this compound treatment. The characteristic surface marker profile of human TSCM includes: CD45RA+ CD62L+ CCR7+ CD27+ CD127+ CD95+ CD133+ [4] [2]. For consistent results, follow this staining protocol:
Antibody Panel Design: Include the following fluorochrome-conjugated antibodies: CD8, CD45RA, CD62L, CCR7, CD27, CD127, CD95, and CD133. Always include appropriate isotype controls and compensation beads for accurate gating [2].
Staining Procedure: Harvest T-cells and wash with PBS containing 1% BSA. Resuspend 0.5-1 × 10^6 cells in 100 μL staining buffer. Add antibody cocktails and incubate for 30 minutes at 4°C in the dark. Wash cells twice and resuspend in staining buffer containing a viability dye to exclude dead cells from analysis [2].
Data Acquisition and Analysis: Acquire data using a flow cytometer (e.g., BD LSRII) and analyze with appropriate software (e.g., FlowJo). Identify TSCM population as CD8+CD45RA+CD62L+CCR7+CD27+CD127+CD95+ [4] [2]. Compare this compound-treated samples with vehicle-controlled samples to quantify enrichment of TSCM population.
Cytokine Secretion Profile: Assess cytokine production capacity by stimulating treated T-cells with PMA/ionomycin or specific antigen for 4-6 hours in the presence of protein transport inhibitors. Perform intracellular staining for IFN-γ, TNF-α, and IL-2. TSCM typically produce multiple cytokines but in lower quantities than fully differentiated effectors [2].
Proliferation Capacity: Label T-cells with CFSE or similar cell division trackers prior to activation. After this compound treatment and restimulation, analyze dye dilution to assess proliferative potential. TSCM demonstrate superior expansion capacity compared to more differentiated subsets [4] [2].
Apoptosis Assay: Measure expression of anti-apoptotic (Bcl-2) and pro-apoptotic (active caspase-3) proteins to evaluate survival potential. This compound-treated T-cells typically show elevated Bcl-2 and minimal active caspase-3 [2].
Table 2: Quality Control Parameters for this compound-Treated T-Cells
| Parameter | Expected Outcome with this compound | Assessment Method | Acceptance Criteria |
|---|---|---|---|
| Viability | >80% | Trypan blue exclusion/flow cytometry with viability dye | ≥70% viability compared to control |
| TSCM Phenotype | >30% CD45RA+CD62L+CCR7+CD27+ | Multiparameter flow cytometry | ≥2-fold increase over untreated control |
| Proliferation | Reduced division index but increased capacity for secondary expansion | CFSE dilution assay | 40-70% proliferation compared to untreated |
| Bcl-2 Expression | Increased | Intracellular flow cytometry | ≥1.5-fold increase in MFI over control |
| Cytokine Production | Lower polyfunctional output | Intracellular cytokine staining | Maintained IFN-γ/TNF-α/IL-2 production |
| Stem Cell Marker | CD133+ expression | Flow cytometry | Presence of CD133+ population in treated cells |
This compound Stock Preparation: Prepare this compound as a 5-10 mM stock solution in DMSO and store at -20°C in small aliquots to avoid freeze-thaw cycles. Avoid storing in plastic containers as DMSO can leach chemicals from certain plastics [2]. Final DMSO concentration in culture should not exceed 0.1% (v/v).
Critical Timing: Add this compound at the initiation of T-cell activation. Delayed addition reduces efficacy in generating TSCM. The compound is most effective when present during initial TCR signaling events [1] [2].
Cell Source Considerations: The efficacy of this compound may vary depending on the cell source. While both peripheral blood CD8+ T-cells and TILs respond to treatment, the baseline differentiation status of the starting population can influence outcomes [2].
Poor TSCM Generation: If TSCM percentages remain low despite this compound treatment, verify TCR stimulation strength through CD69 activation marker expression 24 hours post-activation. Suboptimal activation can limit this compound efficacy [2] [5].
Excessive Cell Death: Concentrations above 6 μM this compound can impact viability. Titrate the compound (0.5-6 μM) to identify the optimal concentration for specific experimental conditions [2] [5].
Inconsistent Results Between Batches: Ensure consistent this compound stock solution concentration and avoid repeated freeze-thaw cycles. Use the same activation method (antibody source, concentration, and coating procedure) across experiments [2].
Model-Specific Variations: Note that some studies have reported difficulty replicating TSCM generation with this compound in certain transgenic models (gBT-I), suggesting that genetic background or TCR affinity may influence responses [5].
While this compound represents a pharmacological approach to TSCM generation, several alternative strategies exist:
Cytokine-Based Approaches: Culture with IL-7 and IL-15 can promote memory phenotypes, though these typically generate more heterogeneous populations compared to this compound [6].
Epigenetic Modifiers: Various epigenetic modifying agents (HDAC inhibitors, BET inhibitors) have been explored, though these often produce CD44hiCD62Lhi effector-like phenotypes rather than true TSCM [5].
Notch Signaling Activation: Engagement of Notch ligands during T-cell activation can enhance memory formation, though practical implementation is more complex than pharmacological approaches [6].
This compound-mediated generation of TSCM through Wnt/β-catenin pathway activation represents a promising strategy for enhancing the efficacy of adoptive T-cell therapies. The protocols detailed in this document provide a standardized approach for generating these therapeutically valuable cells from both peripheral blood and tumor-infiltrating lymphocytes. The key advantage of this approach lies in the improved persistence and self-renewal capacity of the resulting T-cell products, which translates to superior antitumor responses in preclinical models [1] [2].
The table below summarizes solubility data for preparing TWS119 stock solutions.
| Solvent | Solubility / Recommended Concentration | Purpose / Notes |
|---|---|---|
| DMSO | ~64 mg/mL (approx. 201 mM) [1] | Standard for preparing a concentrated stock solution. |
| Water | <1 mg/mL [1] | Not suitable for direct dissolution. |
| Ethanol | <1 mg/mL [1] | Not suitable for direct dissolution. |
Key Preparation Notes:
For animal studies, this compound stock solution in DMSO must be further diluted into a vehicle suitable for administration. The table below lists formulations from published research.
| Vehicle Composition | Final this compound Concentration | Administration Route | Model Used |
|---|---|---|---|
| 1% DMSO in saline [2] | Information missing | Intraperitoneal (IP) injection | Rat MCAO stroke model [2] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1] | ≥ 2.5 mg/mL (7.85 mM) | (Suggested for in vivo use) | Supplier-provided formulation [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] | ≥ 2.5 mg/mL (7.85 mM) | (Suggested for in vivo use) | Supplier-provided formulation [1] |
Preparation Protocol for Vehicle (Example) For the 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline formulation [1]:
To help visualize how these components fit into a complete experiment, here is a general workflow for preparing and using this compound in a typical in vivo study, incorporating dosing information from research.
Reported Dosing Regimens:
The table below summarizes the effective concentrations of TWS119 reported in recent scientific studies for different experimental models.
| Application / Biological Effect | Experimental Model | Effective Concentration | Key Findings / Mechanism |
|---|---|---|---|
| Neuronal Differentiation | Murine P19 EC cells & primary mouse ESCs [1] [2] | < 4 µM [2] | Induces neurogenesis; identified target as GSK-3β [1]. |
| Promotion of Neuronal Differentiation | Hypoxic-ischemic brain damage in neonatal rats [3] | 30 mg/kg (in vivo) [3] | Upregulated CEND1, promoted neuronal differentiation by inhibiting cell cycle pathway [3]. |
| Anti-inflammatory Microglial Activation | Ischemic stroke mouse model [4] | 10 mg/kg (in vivo) [4] | Facilitated neurological recovery by modulating microglia towards an anti-inflammatory phenotype via Wnt/β-catenin pathway [4]. |
| Neuroprotection & Synaptic Repair | Hypoxic-ischemic brain damage in neonatal rats [5] | 30 mg/kg (in vivo) [5] | Alleviated brain damage, reduced apoptosis, increased synaptic protein expression via Wnt/Notch signaling crosstalk [5]. |
| Induction of Erythropoiesis | K562 erythroleukemia cells [6] | Information not specified in results | Induced erythrocytic phenotypes (red pellet formation, enucleation) [6]. |
| Enhancement of γδ T Cell Function | Human γδ T cells [2] | 0.5 - 2 µM [2] | Enhanced proliferation, survival, and cytolytic activity against tumor cells [2]. |
| Stem Cell-like Memory T (TSCM) Generation | Mouse spleen-derived CD8⁺ T cells [7] | 2 µM (in vitro) [7] | Promoted the differentiation and maintenance of TSCM cells by activating Wnt/β-catenin signaling [7]. |
Here are methodologies from the literature for specific applications involving this compound.
This protocol is used to generate TSCM cells from purified mouse CD8⁺ T cells.
Cell Preparation and Coating:
Cell Culture and Stimulation:
Post-stimulation Culture:
Further Differentiation (Optional):
This protocol is used to study the effect of this compound on microglial polarization.
Primary Microglia Culture:
Cell Stimulation and Treatment:
Analysis:
Low Efficacy in Differentiation or Functional Assays: The biological effects of this compound are highly dependent on the activation of the Wnt/β-catenin signaling pathway [4] [2]. It is crucial to validate the activation of this pathway in your specific cell model, for example, by checking the nuclear localization of β-catenin or the expression of downstream target genes. Inconsistent results can also stem from variations in cell density, serum batches, or the duration of treatment.
Handling and Solubility: this compound is typically dissolved in DMSO to create a stock solution [2]. A common stock concentration is 10 mM, but ensure the final DMSO concentration in your culture media is low enough (e.g., ≤0.1%) to avoid cytotoxicity. The compound may have a limited shelf life in solution; it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Health Concerns: While this compound is generally used at non-cytotoxic concentrations for its differentiating effects (e.g., < 4 µM [2]), the optimal concentration should be determined for each new cell type or experimental setup. It is good practice to include a dose-response curve and monitor cell viability using standard assays (e.g., MTT, CCK-8) when establishing the protocol.
The following diagrams illustrate the primary molecular mechanism of this compound and its downstream effects in different cellular contexts.
Diagram 1: Core Mechanism of this compound as a GSK-3β Inhibitor. This compound inhibits GSK-3β, preventing it from forming the degradation complex that targets β-catenin. This leads to the stabilization and accumulation of β-catenin, which translocates to the nucleus to activate the transcription of Wnt target genes [1] [4] [2].
Diagram 2: Key Downstream Effects of this compound. By activating Wnt/β-catenin signaling (and in some cases inhibiting Notch signaling [5]), this compound drives diverse cellular outcomes across different models, including neuronal and immune cell differentiation and tissue repair.
What is TWS119 and how does it work? this compound is a small-molecule inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). It acts as an activator of the canonical Wnt/β-catenin signaling pathway [1].
Its mechanism is summarized in the diagram below:
In the absence of Wnt signaling ("Wnt OFF"), cytoplasmic β-catenin is constantly phosphorylated by a destruction complex that includes GSK-3β, APC, Axin, and CK1α. This phosphorylation marks β-catenin for ubiquitination and proteasomal degradation, keeping its cytoplasmic levels low [2] [3] [4]. By inhibiting GSK-3β, this compound prevents this critical phosphorylation step, allowing β-catenin to accumulate and translocate to the nucleus. Inside the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes [2] [5].
What is the key specificity consideration for this compound? The primary consideration is that this compound inhibits GSK-3β, which is a kinase involved in multiple signaling pathways, not just Wnt signaling [1]. Therefore, observed phenotypic changes upon this compound treatment cannot be automatically attributed solely to Wnt pathway activation. The effect may involve other GSK-3β-dependent processes. The Wnt activation is indirect; the pathway is activated by removing the inhibitory effect of GSK-3β within the β-catenin destruction complex.
What is a typical working concentration for this compound? Reported effective concentrations can vary based on cell type and application. The table below summarizes concentrations from similar GSK-3β inhibitors used in neural differentiation studies.
| Compound | Target | Typical Working Concentration | Cell Type / Context | Key Effect |
|---|---|---|---|---|
| This compound | GSK-3β inhibitor | ~1 - 10 µM (literature-dependent) | Various (e.g., cancer cell lines) | Wnt pathway activation, differentiation induction |
| CHIR99021 | GSK-3β inhibitor | 3 - 6 µM [1] | Human Neural Precursor Cells (hNPCs) | Promotes neuronal differentiation |
| XAV939 | Tankyrase 1/2 inhibitor (Wnt blocker) | 1 - 10 µM [1] | Human Neural Precursor Cells (hNPCs) | Inhibits Wnt signaling, prevents neuronal differentiation |
How should I optimize treatment conditions?
How can I confirm this compound is working in my experiment? You must use functional assays to confirm that this compound is activating the Wnt/β-catenin pathway in your specific experimental system.
Protocol: TOPFlash/FOPFlash Reporter Assay This is the gold-standard functional assay for measuring canonical Wnt/β-catenin pathway activity [7].
What other methods can I use for validation?
To help you visualize the complete process, the diagram below outlines a logical workflow for a typical experiment involving this compound.
Q1: My TOPFlash assay shows no activation with this compound. What could be wrong?
Q2: I see effects with this compound, but how can I be sure they are due to Wnt pathway activation and not other GSK-3β roles?
The table below summarizes key parameters from published studies that have used this compound successfully. Please note that optimization for your specific system is essential.
| Study Context / Model | Recommended Concentration | Administration Route | Treatment Duration & Schedule |
|---|---|---|---|
| Hypoxic-Ischemic Brain Damage (Neonatal Rats) [1] [2] | 30 mg/kg | Intraperitoneal (i.p.) injection | Single dose; administered 20 minutes prior to HI procedure [2]. |
| Hypoxic-Ischemic Brain Damage (Neonatal Rats) [1] | 30 mg/kg | Intraperitoneal (i.p.) injection | Administered to 3-day-old rat pups; effects analyzed 7 days post-injury. |
| Experimental Stroke (Mice) [3] | Information not specified in abstract | Information not specified in abstract | Administered daily from day 1 to day 14 after stroke. |
| In Vitro γδ T Cell Culture [4] | 0.5 - 2 µM | Added to cell culture medium | Duration varies with experimental design; used to enhance cytolytic activity. |
| In Vitro P19 Cell Differentiation [5] | 5 µM | Added to cell culture medium | Treated for 4 days to induce neuronal differentiation. |
To help you adapt these protocols, here is more detail on the studies from which they are drawn.
This compound functions primarily by inhibiting the enzyme Glycogen Synthase Kinase-3β (GSK-3β), which leads to the stabilization and nuclear translocation of β-catenin, thereby activating the Wnt/β-catenin signaling pathway [4]. This pathway is crucial for cell fate determination, stem cell maintenance, and recovery processes.
The following diagram illustrates the signaling pathway and a generalized in vivo experiment workflow based on the cited studies [3] [1] [2]:
Q1: What is a typical solvent and storage condition for this compound stock solutions?
Q2: How do I determine the best concentration for my in vitro system?
Q3: What are the key controls for a this compound experiment?
The following table summarizes key characteristics of several GSK-3β inhibitors to aid in your experimental planning and troubleshooting.
| Inhibitor Name | Key Structural/Target Features | Primary Documented Uses in Research | Example Efficacy/Toxicity Notes |
|---|---|---|---|
| TWS119 | 4,6-disubstituted pyrrolo-pyrimidine; ATP-competitive [1] | Promotes neuronal differentiation [2]; Protects against cerebral ischemia-reperfusion injury [1] | Effective at 30 mg/kg (in vivo, rat models); well-tolerated in stroke models [1]. |
| TDZD Derivatives (e.g., TDZD-8) | 2,4-disubstituted thiazolidinedione; Non-ATP-competitive [3] | Attenuates kainic acid-induced neurodegeneration; rescues cognition in zebrafish Alzheimer's model [3] | Activity order for N-4 position: methyl > propyl = n-hexyl > ethyl [3]. |
| CHIR99021 | - | - | Causes inactivation of tyrosine hydroxylase and dopamine depletion in rat striatum [3]. |
| 9-ING-41 | Maleimide-based; ATP-competitive [4] | Growth inhibition of CRC cells; synergy with standard chemotherapy (e.g., 5-FU, oxaliplatin) [4] | Shows superior growth inhibition in oxaliplatin-resistant CRC cells [4]. |
| Elraglusib (9-ING-41) | Small-molecule GSK-3β inhibitor in clinical development [3] | Advanced refractory cancers (adult and pediatric) [3] | Currently in clinical studies [3]. |
Here are specific methodologies for key applications of this compound, as cited in recent literature.
This protocol is used to study brain injury in preterm infants and neuronal repair.
This protocol models ischemia-reperfusion injury, such as that seen in stroke.
The following diagrams, generated with Graphviz, illustrate the key signaling pathway and a consolidated experimental workflow based on the protocols above.
This diagram simplifies the central signaling pathway involving GSK-3β, showing how this compound exerts its effect.
This pathway shows that active GSK-3β promotes the phosphorylation and degradation of key proteins like β-catenin. This compound directly inhibits GSK-3β activity. Furthermore, AKT kinase can phosphorylate and deactivate GSK-3β, leading to the accumulation of substrates like β-catenin [5] [6] [1].
This flowchart provides a high-level overview of the common in vivo experimental process for this compound.
Q1: Why is the selectivity of GSK-3β inhibitors so important? GSK-3β has over 40 known substrates and hundreds more potential ones [3]. It is involved in a wide array of critical signaling pathways, including Wnt/β-catenin, NF-κB, and others [3] [4]. Non-specific inhibition can lead to widespread disruption of intracellular signaling, triggering unintended side effects. Therefore, high selectivity is crucial for both experimental precision and therapeutic safety [3].
Q2: What is a key consideration when choosing a vehicle for this compound? this compound requires dissolution in DMSO. The cited protocols use a final concentration of 1% DMSO in saline for in vivo injections [2] [1]. It is critical to ensure the DMSO concentration is as low as possible to avoid solvent toxicity, and to use the same vehicle (1% DMSO) in your control groups.
Q3: Are there known off-target effects or toxicity concerns with this compound? The provided research highlights its safety and efficacy in rodent models of brain injury [2] [1]. However, other GSK-3β inhibitors like CHIR99021 have been reported to cause specific toxicities, such as dopamine depletion in the brain [3]. This underscores the importance of inhibitor-specific validation. For this compound, establishing a dose-response curve and closely monitoring endpoints relevant to your specific model is recommended.
What is the functional relationship between TWS119 and IWR-1?
This compound and IWR-1 are pharmacological tools with antagonistic effects on the Wnt/β-catenin signaling pathway. This compound acts as an activator, while IWR-1 is an inhibitor. Their opposing mechanisms make IWR-1 a critical tool for conducting rescue or validation experiments to confirm that the effects of this compound are specifically mediated through the Wnt/β-catenin pathway [1].
The table below summarizes their core biochemical profiles:
| Property | This compound | IWR-1 |
|---|---|---|
| Primary Target | GSK-3β [2] | Tankyrase, leading to Axin stabilization [1] [3] |
| IC₅₀ | 30 nM (for GSK-3β) [2] | Information not specified in search results |
| Pathway Effect | Activator of Wnt/β-catenin signaling [1] [2] | Inhibitor of Wnt/β-catenin signaling [1] [3] |
| Key Mechanism | Inhibits GSK-3β, preventing β-catenin degradation and allowing its nuclear translocation [1] [2] | Stabilizes Axin, a component of the destruction complex, promoting β-catenin degradation [1] |
| Common Applications | Promoting anti-inflammatory microglial polarization, neuronal differentiation, neuroprotection [1] [4] | Blocking Wnt/β-catenin signaling to confirm pathway-specific effects in vitro and in vivo [1] |
This relationship can be visualized in the following signaling pathway diagram:
Diagram 1: Mechanism of this compound and IWR-1 in Wnt/β-catenin signaling.
This protocol is adapted from a key study investigating this compound's effect on driving microglia toward an anti-inflammatory state and its blockade by IWR-1 [1].
1. Primary Microglia Cell Culture:
2. Experimental Groups and Treatment:
3. Data Collection and Analysis:
The table below summarizes established in vivo dosing regimens from the literature.
| Research Context | Compound | Dosage & Route | Treatment Schedule | Vehicle | Key Objective |
|---|---|---|---|---|---|
| Ischemic Stroke (Mouse) [1] | This compound | 10 mg/kg, Intraperitoneal (i.p.) | Once daily, from day 1 to 14 after stroke | 1% DMSO | Facilitate long-term neurological recovery |
| Hypoxic-Ischemic Brain Damage (Neonatal Rat) [4] | This compound | 30 mg/kg, i.p. | Single administration | 1% DMSO | Promote neuronal differentiation |
| In Vitro Validation [1] | IWR-1 | 10 µM, added to culture media | Co-treatment with stimuli/TWS119 | DMSO | Block Wnt pathway to confirm this compound specificity |
The experimental workflow for the in vivo stroke study can be summarized as follows:
Diagram 2: In vivo experimental workflow for assessing this compound effects in a stroke model.
Q1: My experiment shows that this compound is not having the expected effect. What could be wrong?
Q2: How can I definitively prove that the effect of this compound is on-target and mediated by the Wnt/β-catenin pathway?
Q3: What is a suitable concentration for IWR-1 in my in vitro experiments?
Q4: Are there any known off-target effects of this compound or IWR-1 I should be aware of?
| Aspect | Details |
|---|---|
| Molecular Weight | 318.33 g/mol [1] [2] [3] |
| Recommended Solvent | DMSO [1] [2] [3] |
| Solubility in DMSO | ≥ 31.83 mg/mL (100 mM) [1] to ~64 mg/mL (~201 mM) [3] |
| Solubility in Water | Insoluble [2] [3] |
| Solubility in Ethanol | 1.59 mg/mL (5 mM) [1] or Insoluble [3] |
| Typical Stock Concentration | 10 mM to 100 mM in DMSO [1] [2] |
Here is a standard method for preparing a 10 mM stock solution, which you can adjust based on your required concentration.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation upon dilution | Solution has reached or exceeded its solubility limit in the final aqueous buffer. | Ensure the final concentration of DMSO in the working solution is ≤ 0.5%. Pre-dilute the stock solution in a intermediate buffer with higher DMSO content before adding to cells. |
| Reduced biological activity | Stock solution degradation from improper storage or repeated freeze-thaw cycles. | Always store at recommended temperatures (-20°C or lower). Create single-use aliquots. Note that hygroscopic DMSO can absorb water, potentially reducing solubility over time [3]. |
| Need for in vivo administration | This compound is insoluble in saline or aqueous vehicles alone. | Use a recommended in vivo formulation, such as suspending in a 0.5% Carboxymethylcellulose Sodium (CMC-Na) solution [3]. |
To help you plan your experiments, the following chart outlines the typical workflow for using this compound in different research contexts, based on cited literature.
The specific concentration and treatment duration you use will depend on your experimental model and objectives. Here are examples from the literature:
The table below summarizes key parameters from published studies that successfully used intraperitoneal (i.p.) injection of TWS119 in rodent models.
| Animal Model | Primary Research Focus | Dosage & Concentration | Vehicle & Formulation | Injection Schedule | Citation |
|---|---|---|---|---|---|
| Adult C57BL/6 mice | Microglial activation & stroke recovery | 10 mg/kg [1] | Dissolved in 1% DMSO [1] | Once daily from day 1 to 14 after stroke [1] | [1] |
| Adult SD rats | Attenuating tPA-induced hemorrhage | 30 mg/kg [2] | Dissolved in 1 mL of 1% DMSO (in saline) [2] | Single injection immediately after rtPA, at 4h after MCAO [2] | [2] |
| Neonatal SD rats | Hypoxic-ischemic brain damage | 30 mg/kg [3] [4] | Dissolved in 1% DMSO [3] [4] | Single injection 20 min prior to HI procedure [4] | [3] [4] |
This diagram outlines the key stages of a typical experiment involving this compound i.p. injection, from preparation to outcome assessment.
Q1: What is the standard vehicle for preparing this compound, and are there any critical notes on its solubility?
A: The standard vehicle is 1% DMSO in saline [1] [2]. This compound has good solubility in DMSO (≥ 50 mg/mL) [5] [6]. First, prepare a concentrated stock solution in 100% DMSO, then dilute it to the final working concentration with saline to achieve the 1% DMSO vehicle. This ensures the compound remains in solution and minimizes the risk of precipitation upon injection. Always prepare a fresh solution before use.
Q2: The desired biological effect is not observed after this compound injection. What could be the issue?
A: Here is a step-by-step troubleshooting guide:
Q3: Are there any specific animal welfare considerations following intraperitoneal injection of this compound?
A: While the searched literature does not report specific adverse events, general best practices must be followed:
The table below compares TWS119 with other major classes of Wnt pathway activators.
| Activator Class | Specific Agent Examples | Mechanism of Action | Key Advantages | Key Limitations/Challenges | Primary Research Applications |
|---|
| GSK-3β Inhibitors (Small Molecules) | This compound [1] [2] | Inhibits GSK-3β, preventing β-catenin degradation and leading to its cytoplasmic accumulation and nuclear translocation [1] [2]. | • Cell-permeable [2]. • Well-studied in various cell types [1] [3] [4]. • Commercially available [2]. | • Potential off-target effects due to multiple GSK-3β substrates [5]. • Effect is often transient and concentration-dependent [1] [4]. | T-cell differentiation & immunotherapy [1] [4], microglial polarization in stroke models [3], cancer research [4]. | | Recombinant Wnt Proteins | Wnt3a, Wnt5a [5] | Binds directly to Frizzled and LRP5/6 receptor complexes, initiating the canonical signaling cascade [5]. | • Physiological activator. | • Highly hydrophobic and difficult to purify/manufacture [5] [6]. • Short half-life in vivo [5]. • Can activate multiple FZD receptors non-selectively [5]. | Organoid growth [5], stem cell maintenance [5]. | | Wnt Mimics / Surrogates | Bi-specific FZD-LRP antibodies (e.g., FLAgs) [5] | Engineered molecules force dimerization of FZD and LRP5/6 receptors, mimicking Wnt action [5]. | • High specificity for chosen FZD receptors [5]. • Hydrophilic and amenable to large-scale production [5]. | • Complex engineering required [5]. • Effects can vary based on valency and FZD specificity [5]. | Organoid culture [5], tissue-specific targeting in vivo [5]. | | Antibodies Targeting Extracellular Inhibitors | Sclerostin antibody (Romosozumab) [6] | Binds and inhibits Sclerostin (a Wnt pathway inhibitor), thereby enhancing endogenous Wnt signaling [6]. | • FDA-approved for osteoporosis (Romosozumab) [6]. • High specificity. | • Acts indirectly by blocking an inhibitor. • Systemic delivery may have side effects [6]. | Bone formation and fracture healing [6]. |
This compound demonstrates versatile effects across different biological systems. Here is a summary of its performance in specific experimental models:
| Application Model | Reported Effect of this compound | Concentration / Dose Used | Key Experimental Outcomes | Source |
|---|---|---|---|---|
| Human Peripheral T-cells | Arrests effector differentiation | In vitro: 3 μM [1] | Preserved naïve phenotype (CD45RA+ CD62L+); reduced T-cell expansion and IFN-γ production [1]. | [1] |
| Human γδ T-cells | Enhances proliferation & cytolytic activity | In vitro: < 4 μM (low conc.) [4] [7] | Enhanced proliferation/survival via mTOR/Bcl-2; increased perforin/granzyme B [4] [7]. | [4] [7] |
| Mouse Ischemic Stroke Model | Improves neurological recovery | In vivo: 10 mg/kg (intraperitoneal, daily) [3] | Promoted microglial switch to anti-inflammatory phenotype; enhanced angiogenesis/neural plasticity [3]. | [3] |
| Shrimp (L. vannamei) Immunity | Modulates immunity & metabolism | In vivo via feed [8] | Increased survival after viral & bacterial infection; altered lipid/carbohydrate metabolism [8]. | [8] |
A common methodology from the literature involves:
The following diagram illustrates the canonical Wnt pathway and the points where this compound and other activators intervene.
Choosing the right Wnt activator depends heavily on your experimental goals:
| Feature | TWS119 | SKL2001 |
|---|---|---|
| Primary Target | Glycogen synthase kinase-3β (GSK-3β) [1] [2] [3] | Axin/β-catenin complex [4] |
| Mechanism of Action | Inhibits GSK-3β, preventing β-catenin phosphorylation and degradation [1] [2] [3] | Disrupts Axin/β-catenin interaction, preventing β-catenin phosphorylation and degradation [4] |
| Key Molecular Effect | Increases intracellular β-catenin levels; upregulates TCF1/LEF1 [5] [3] | Increases intracellular β-catenin levels; upregulates TCF1/LEF1 [5] [4] |
| Effect on T Cell Proliferation | Strongly inhibits proliferation (e.g., only 39% of memory CD8+ T cells divided) [5] | Mild suppression of proliferation compared to untreated cells [5] |
| Impact on T Cell Differentiation | Arrests effector T cell differentiation; promotes stem cell-like memory (TSCM) generation [5] [3] | Inhibits memory T cell differentiation into effector cells; promotes central memory T cell (TCM) phenotypes [5] |
| Effect on T Cell Polyfunctionality | Enhances polyfunctionality, significantly increasing the IL-2+ population [5] | Enhances polyfunctionality, dramatically increasing the IL-2+ population [5] |
| Reported Off-Target Risks | Higher (GSK-3β is involved in multiple signaling cascades) [5] | Lower (more targeted mechanism) [5] [4] |
The following table summarizes key experimental findings from studies that directly compared the effects of this compound and SKL2001 on human T cells.
| Experimental Context & Protocol | Key Findings on this compound | Key Findings on SKL2001 |
|---|
| Context: Human memory CD8+ T cells from healthy donors.
Protocol: FACS-sorted cells stimulated with anti-CD3/CD28 antibodies for 7 days with or without agonists. Proliferation measured by CellTrace Violet dilution; differentiation and function analyzed by flow cytometry [5]. | - Proliferation: Strongly inhibited (only 39% of cells divided) [5].
IL-2 Production: Increased IL-2+ population to 28% (vs. 7% in untreated) [5].
Phenotype: Increased expression of CD27, CD28, CD62L; decreased KLRG1 [5]. | - Proliferation: Mild suppression compared to untreated cells [5].
IL-2 Production: Increased IL-2+ population to 42% [5].
Phenotype: Increased expression of CD27, CD28, CD62L; decreased KLRG1 [5]. | | Context: Tumor-infiltrating lymphocytes (TILs) from non-small cell lung cancer.
Protocol: TILs cultured with α-CD3/α-CD28 and IL-2, with or without this compound for 9 days. Phenotype and cytokine production (after PMA/ionomycin stimulation) analyzed by flow cytometry [1]. | - IFN-γ Production: Did not affect IFN-γ secretion in TILs (contrasts with inhibition in healthy donor cells) [1].
IL-2 Production: Significantly increased in CD4+ and CD8+ T cell subsets [1].
Phenotype: Preserved naive T cells and CD8+ TSCM populations [1]. | Information not available in the provided search results for this specific context. |
The diagrams below illustrate the distinct mechanisms of action for each compound and a general experimental workflow for assessing their effects on T cells.
When deciding between this compound and SKL2001 for your experiments, consider these key points:
| Cell Type | Experimental Model | Key Findings on Efficacy | Proposed/Potential Mechanism |
|---|---|---|---|
| CD8⁺ T Cells | Mouse spleen-derived CD8⁺ T cells (in vitro) [1] | ↑ proportion of stem cell-like memory T cells (TSCM); effect enhanced with Eomes deficiency. | Activates Wnt/β-catenin signaling, promoting a less differentiated, stem-like state in T cells. |
| CAR-T Cells | Human bispecific (CD19-CD20/CD19-CD22) CAR-T cells (in vitro & in vivo) [2] | ↓ expression of exhaustion markers (PD-1, LAG3); ↑ antitumor efficacy against mantle cell lymphoma. | GSK-3β inhibition reduces T cell exhaustion, enhancing long-term persistence and killing capacity. |
| Microglia | Mouse model of ischemic stroke (in vivo) & primary microglia (in vitro) [3] | Polarized microglia from pro-inflammatory to anti-inflammatory phenotype; improved neurological recovery. | Wnt/β-catenin activation modulated microglial polarization, reducing neuroinflammation. |
| Shrimp (as an immunostimulant) | Penaeus vannamei (in vivo feeding) [4] | ↑ survival rate after V. parahaemolyticus infection; ↑ activity of immune enzymes (AKP). | Inhibition of GSK-3β boosts innate immunity, though exact immune pathways in shrimp are not fully elucidated. |
| Retinal Ganglion Cells (RGCs) | Rat model of retinopathy (in vivo) & RGC-5 cell line (in vitro) [5] | Induced RGC death (used as a disease model). TWS119 efficacy was demonstrated by a protective extract that counteracted its effect. | As a GSK-3β inhibitor, it activates β-catenin signaling, which can exacerbate certain neurodegenerative pathways in the retina. |
For researchers looking to replicate these studies, here are the key methodologies for the most relevant immune cell experiments.
This protocol uses a combination of T cell activation, cytokine support, and Wnt signaling activation.
This method involves treating already-generated CAR-T cells with this compound to reduce exhaustion.
This compound primarily functions by inhibiting Glycogen Synthase Kinase-3β (GSK-3β). This inhibition leads to the stabilization and nuclear translocation of β-catenin, a key effector of the canonical Wnt signaling pathway. This pathway is crucial for maintaining stemness, memory, and anti-exhaustion phenotypes in T cells [6] [7] [8].
The following diagram illustrates this core mechanism of action:
The experimental data suggests several promising applications and considerations for this compound:
| Disease Model | Key Findings and Effects | Proposed Mechanism of Action | Experimental Subjects & Dosage |
|---|---|---|---|
| Ischemic Stroke (Adult) | Improved long-term neurological recovery; enhanced angiogenesis and neural plasticity; shifted microglia from pro-inflammatory to anti-inflammatory phenotype [1]. | GSK-3β inhibition, leading to activation of the Wnt/β-catenin signaling pathway [1]. | Adult mice; 10 mg/kg, i.p., once daily from days 1-14 after stroke [1]. |
| Hypoxic-Ischemic Brain Damage (Neonatal) | Improved brain tissue structure; reuced cell apoptosis; increased expression of synaptic proteins (PSD-95, Synapsin-1); neuroprotection at 7 days post-injury [2]. | Activated Wnt/β-catenin pathway (increased β-catenin, wnt3a/5a/7a); suppressed Notch signaling pathway (decreased Notch1, HES-1) [2]. | 3-day-old neonatal rats; 30 mg/kg, i.p., single dose 20 mins before hypoxia-ischemia [2]. |
| Massive Cerebral Infarction (Bioinformatic Identification) | Identified via computational analysis as a top potential therapeutic agent to reverse the gene expression signature of massive stroke [3]. | Proposed association with modulation of TLR/MyD88 signaling pathway, based on hub gene analysis [3]. | Identification via CMap analysis; in vivo validation pending [3]. |
For researchers aiming to replicate or build upon these studies, here is a summary of the key methodological details.
The neuroprotective mechanism of this compound can be visualized as a sequence of molecular events. The following diagram illustrates the primary pathway and its functional outcomes:
The evidence consistently shows that this compound exerts its effects by inhibiting GSK-3β. This inhibition has two major consequences: the primary activation of the neuroprotective Wnt/β-catenin pathway and the secondary suppression of the Notch pathway [2]. This crosstalk leads to a cascade of beneficial effects, including reduced inflammation, less cell death, and enhanced structural repair in the brain [1] [2].
It is important to note that the neuroprotective efficacy and optimal dosage of this compound appear to be model-dependent and age-dependent. For instance, a single high dose (30 mg/kg) was used in neonatal rats [2], while a prolonged regimen of a lower dose (10 mg/kg) was effective in adult mice [1].
For future research, several areas are critical:
| Immune Cell Type | Observed Effects of TWS119 | Primary Mechanism / Pathway | Key Experimental Findings / Metrics |
|---|
| Microglia [1] | Polarizes microglia from pro-inflammatory to anti-inflammatory phenotype. Ameliorates neuroinflammation. | Wnt/β-catenin pathway activation [1] | • In vivo (mouse stroke model): Mitigated neurological deficits days 14-21 post-stroke [1]. • In vitro (primary microglia): Ameliorated microglia-mediated neuroinflammation; effect reversed by Wnt pathway blocker (IWR-1) [1]. | | γδ T Cells [2] | Enhances proliferation and cytolytic activity against colon cancer cells. | Wnt/β-catenin pathway activation; also involves mTOR pathway, Bcl-2 ↑, cleaved caspase-3 ↓ [2] | • Proliferation: Significantly enhanced [2]. • Cytolytic Activity: Enhanced against colon cancer; associated with perforin and granzyme B ↑ [2]. • Phenotype: Induced CD62L+ or CCR5+ γδT cells dose-dependently [2]. | | CD4+ & CD8+ T Cells (TILs from NSCLC) [3] | • CD8+ Tscm: Maintained/expanded population. • CD8+ Teff: Induced proliferation. • Cytokines: Increased IL-2 secretion in specific CD4+ and CD8+ subsets; did not affect IFN-γ production. | Wnt/β-catenin pathway activation (GSK-3β inhibition) [3] | • In vitro (human TILs):
To help you evaluate or replicate these findings, here is a detailed methodology for key experiments cited.
This protocol is used to investigate how this compound modulates microglial activation.
This model assesses the therapeutic potential of this compound in a neurological disease context.
The following diagram illustrates the mechanism by which this compound modulates microglial polarization, based on the experimental data [1].
The diagram shows that this compound inhibits GSK-3β, leading to β-catenin accumulation and translocation to the nucleus. This activates TCF/LEF-mediated transcription, driving microglia toward an anti-inflammatory state. This effect can be blocked by the Wnt pathway inhibitor IWR-1 [1].
The evidence suggests this compound is a potent immunomodulator with therapeutic potential, particularly in cancer immunotherapy and neuroinflammatory diseases.
A critical area for further investigation is the dual role of this compound in mTOR signaling, as it has been reported to act as an mTORC1 inhibitor in some contexts [4], which adds a layer of complexity to its mechanism of action.
| Research Area | Model/Species | Dose & Route (in vivo) | Concentration (in vitro) | Key Findings | Source |
|---|
| Ischemic Stroke | Mouse (C57BL/6) / MCAO | 10 mg/kg; i.p. (daily, days 1-14) | 10 µM | Promoted microglial shift to anti-inflammatory phenotype Improved long-term neurological recovery Enhanced angiogenesis & neural plasticity | [1] | | Hypoxic-Ischenic Brain Injury | Neonatal Rat (Sprague-Dawley) | 30 mg/kg; i.p. (single dose) | Information Not Specified | Promoted neuronal differentiation Upregulated GSK-3β-p (Ser9) & CEND1 Modulated cell cycle proteins (↓Cyclin D1, ↑p21) | [2] | | Lung Adenocarcinoma (LUAD)| Human Cell Lines (H1299, Calu-3) / Mouse Xenograft | Information Not Specified | 10 µM for 24h | Activated WNT/β-catenin signaling Restored focal adhesion in MACF1-deficient cells Promoted tumor cell proliferation & migration | [3] | | T Cell Immunotherapy | Human TILs (Non-Small Cell Lung Cancer) / PBMCs | Information Not Specified | 7 µM for 9 days (culture) | Preserved naive & stem cell-like memory T cells (CD8+) Enhanced IL-2 production Did not inhibit IFN-γ secretion in TILs (contrary to PBMC effects) | [4] | | Neuronal Differentiation| Mouse Embryonic Stem Cells (ESCs) | Information Not Specified | 1 µM | Induced neuronal differentiation Identified as a potent GSK-3β inhibitor (IC50 = 30 nM) | [5] |
For your experimental design, here are the specific methodologies from the studies.
In Vivo Stroke Model (Permanent dMCAO + Hypoxia) [1]:
In Vitro Microglial Polarization Assay [1]:
In Vitro T-cell Modulation Assay [4]:
This compound functions primarily as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). The diagram below illustrates the key signaling pathway it influences.
This activation of the Wnt/β-catenin pathway explains its diverse effects, from promoting neuronal differentiation [5] [2] and driving anti-inflammatory microglial polarization [1] to maintaining stem cell-like memory in T-cells [4].
Irritant